molecular formula C55H103N3O17 B1142422 PRIMYCIN CAS No. 113441-12-6

PRIMYCIN

Cat. No.: B1142422
CAS No.: 113441-12-6
M. Wt: 1078.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRIMYCIN (CAS 113441-12-6) is a macrocyclic antibiotic with significant research interest due to its potent activity against contemporary multidrug-resistant Gram-positive bacteria. Recent re-evaluations of its in vitro activity confirm that this compound is highly effective against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Propionibacterium acnes . Its potency is notable, with MIC90 values reported as low as 0.06 µg/ml for staphylococci and 0.5-1 µg/ml for enterococci and streptococci . The compound demonstrates a concentration-dependent bactericidal effect and a low propensity for spontaneous resistance development, making it a promising candidate for investigating novel topical antimicrobial strategies . Studies on its mechanism of action indicate that this compound interacts with lipid building blocks of plasma membranes, such as oleic acid, forming molecular complexes stabilized by competitive hydrogen bonds, which is believed to disrupt essential cellular functions . Furthermore, genome mining analyses have identified silent this compound biosynthetic gene clusters in certain actinomycetes, highlighting its potential as a subject for research in microbial genetics and natural product biosynthesis . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

113441-12-6

Molecular Formula

C55H103N3O17

Molecular Weight

1078.42

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Streptomyces griseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of Streptomyces griseus, the pioneering microorganism responsible for the production of streptomycin, the first antibiotic effective against tuberculosis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.

Introduction: The Landmark Discovery of Streptomyces griseus

The discovery of Streptomyces griseus and its potent antibiotic, streptomycin, marked a pivotal moment in the history of medicine. First described by Krainsky in 1914 as Actinomyces griseus, its profound therapeutic potential was not realized until 1943.[1] In the laboratory of Selman Waksman at the New Jersey Agricultural Experimental Station, a strain of S. griseus was isolated from "heavily manured field soil" by his graduate student, Albert Schatz.[1] This particular isolate demonstrated significant bactericidal activity against a wide range of pathogens, including the causative agent of tuberculosis, Mycobacterium tuberculosis, which was resistant to penicillin.[1][2]

The discovery of streptomycin from a soil bacterium opened up a new era of antibiotic research, shifting the focus to microorganisms as a rich source of novel therapeutic compounds.[1][3] Streptomyces, a genus of Gram-positive bacteria with a high GC content, are renowned for their complex secondary metabolism, producing over two-thirds of the clinically useful antibiotics of natural origin.[1] They are commonly found in soil and decaying vegetation, and are noted for their characteristic "earthy" odor, a result of the production of a volatile metabolite called geosmin.[1]

This guide will delve into the technical aspects of isolating and studying Streptomyces griseus, providing a foundation for further research and development in the field of natural product discovery.

Experimental Protocols

Isolation of Streptomyces griseus from Soil

This protocol outlines a standard method for the selective isolation of Streptomyces species from soil samples.

Materials:

  • Soil sample

  • Sterile distilled water

  • Sterile Erlenmeyer flasks

  • Sterile test tubes

  • Sterile pipettes

  • Incubator (28-30°C)

  • Water bath (45-55°C)

  • Starch Casein Agar (SCA) plates

  • Nystatin and Ampicillin (or other antifungal and antibacterial agents)

  • Sterile spreader

Procedure:

  • Sample Preparation:

    • Collect a soil sample from a suitable environment. The original discovery was from manured field soil, suggesting nutrient-rich environments are promising.

    • Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.[4]

    • Manually crush the dried soil and pass it through a sterile sieve to remove large debris.[4]

  • Pre-treatment:

    • Suspend 1 gram of the prepared soil sample in 10 mL of sterile distilled water in a sterile test tube.

    • Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.

    • Heat the suspension in a water bath at 55°C for 6 minutes to further reduce the number of non-spore-forming bacteria.

  • Serial Dilution:

    • Perform a serial dilution of the pre-treated soil suspension. Transfer 1 mL of the suspension to 9 mL of sterile distilled water (10⁻² dilution).

    • Continue this process to create dilutions up to 10⁻⁶.

  • Plating and Incubation:

    • Aseptically pipette 0.1 mL of each of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate Starch Casein Agar (SCA) plates. SCA is a selective medium for Streptomyces.

    • The SCA medium should be supplemented with an antifungal agent like nystatin (50 µg/mL) and a broad-spectrum antibacterial agent like ampicillin (5 µg/mL) to inhibit the growth of fungi and other bacteria.[4]

    • Spread the aliquots evenly over the surface of the agar using a sterile spreader.

    • Incubate the plates in an inverted position at 28-30°C for 7-14 days.

  • Colony Selection and Purification:

    • Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often have a velvety or powdery appearance due to the formation of aerial mycelium and spores.[5]

    • Select individual, well-isolated colonies and subculture them onto fresh SCA plates to obtain pure cultures.

    • Incubate the purification plates under the same conditions.

Cultivation of Streptomyces griseus

For the production of secondary metabolites like streptomycin, submerged fermentation is commonly employed.

Materials:

  • Pure culture of Streptomyces griseus

  • Seed culture medium (e.g., Tryptone Yeast Extract Broth - ISP1)

  • Production medium (e.g., Soybean Meal-Glucose Medium)

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator (28°C, 200-250 rpm)

Procedure:

  • Inoculum Preparation (Seed Culture):

    • Inoculate a sterile baffled Erlenmeyer flask containing seed culture medium with a loopful of spores or mycelium from a pure culture of S. griseus.

    • Incubate the flask in a shaking incubator at 28°C and 200-250 rpm for 48-72 hours, or until sufficient biomass is obtained.[6]

  • Production Fermentation:

    • Transfer a suitable volume (e.g., 5-10% v/v) of the seed culture to a larger sterile baffled Erlenmeyer flask containing the production medium.

    • Incubate the production culture under the same conditions (28°C, 200-250 rpm) for 7-10 days.[4]

    • Monitor the fermentation process by measuring parameters such as pH, biomass, and antibiotic production at regular intervals.

Characterization of Streptomyces griseus

Morphological Characterization:

  • Macroscopic: Observe colony morphology on different agar media (e.g., ISP media 2-7) for characteristics such as aerial mycelium color, substrate mycelium color, and the production of any diffusible pigments.[7] S. griseus typically forms beige to brown aerial mycelium.[7]

  • Microscopic: Prepare a slide culture to observe the microscopic morphology, including the structure of the spore chains. Streptomyces are characterized by their filamentous, branching hyphae.

Biochemical Characterization:

  • Perform a series of biochemical tests to determine the metabolic capabilities of the isolate. These can include tests for carbon source utilization, enzyme production (e.g., amylase, protease, cellulase), and melanin production.[8]

Molecular Identification:

  • The most definitive method for identification is 16S rRNA gene sequencing.[9]

  • Extract genomic DNA from a pure culture.

  • Amplify the 16S rRNA gene using universal bacterial primers.

  • Sequence the PCR product and compare the sequence with those in public databases like GenBank using BLAST for species-level identification.

Quantitative Data

The following tables summarize key quantitative data related to the cultivation of Streptomyces griseus and the production of streptomycin.

Table 1: Optimal Growth and Streptomycin Production Conditions

ParameterOptimal RangeReference(s)
Temperature25-30°C[10]
pH7.0 - 8.0[4][10]
Incubation Time7-10 days[4]
AerationHigh agitation and aeration required[4]

Table 2: Composition of Media for Streptomyces griseus Cultivation and Streptomycin Production

Medium ComponentConcentration (g/L)PurposeReference(s)
Starch Casein Agar (SCA) - Isolation
Soluble Starch10Carbon Source[11]
Casein0.3Nitrogen Source[11]
KNO₃2Nitrogen Source
NaCl2Osmotic Balance
K₂HPO₄2Buffering Agent
MgSO₄·7H₂O0.05Mineral Source
CaCO₃0.02pH Stabilizer
FeSO₄·7H₂O0.01Mineral Source
Agar18Solidifying Agent
Soybean Meal-Glucose Medium - Production
Glucose10 - 25Carbon Source[4][10]
Soybean Meal10 - 45Nitrogen Source[4][10]
NaCl2.5 - 5Osmotic Balance[4][10]

Table 3: Streptomycin Yields under Different Conditions

Strain/ConditionYieldMethod of QuantificationReference(s)
Commercial Production> 1200 mg/LFermentation broth analysis[10]
Lab-scale Fermentation (Optimized)~80% of standard in 100mLHPLC
Solid Culture (agar plug bioassay)Equivalent to 128 µg/mL pure streptomycinHalo assay against S. coelicolor[12]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation and Identification

experimental_workflow cluster_isolation Isolation from Soil cluster_characterization Characterization cluster_fermentation Cultivation and Production soil_sample Soil Sample Collection pretreatment Pre-treatment (Drying, Sieving, Heating) soil_sample->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution plating Plating on Selective Media (Starch Casein Agar) serial_dilution->plating incubation Incubation (28-30°C, 7-14 days) plating->incubation colony_selection Selection of Characteristic Colonies incubation->colony_selection purification Purification by Subculturing colony_selection->purification morphological Morphological Characterization (Macroscopic and Microscopic) purification->morphological biochemical Biochemical Characterization purification->biochemical molecular Molecular Identification (16S rRNA Gene Sequencing) purification->molecular seed_culture Seed Culture Preparation purification->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation extraction Extraction of Secondary Metabolites production_fermentation->extraction analysis Analysis (e.g., HPLC, Bioassay) extraction->analysis

Caption: Workflow for the isolation, characterization, and cultivation of Streptomyces griseus.

A-Factor Signaling Pathway for Streptomycin Production

a_factor_pathway A_factor A-factor (γ-butyrolactone) ArpA ArpA (Receptor Protein) A_factor->ArpA binds and inactivates AdpA_gene adpA gene ArpA->AdpA_gene represses AdpA AdpA (Transcriptional Activator) AdpA_gene->AdpA expresses strR_gene strR gene AdpA->strR_gene activates development Morphological Development (Spore Formation) AdpA->development activates StrR StrR (Pathway-specific Activator) strR_gene->StrR expresses streptomycin_genes Streptomycin Biosynthesis Genes StrR->streptomycin_genes activates streptomycin Streptomycin streptomycin_genes->streptomycin produces

References

A Comprehensive Analysis of PRIMYCIN's Mechanism of Action on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the mechanism of action for PRIMYCIN, a novel lipopeptide antibiotic, on bacterial cell membranes. Through a synthesis of data from various biophysical and microbiological assays, we elucidate a multi-step process initiated by electrostatic attraction and culminating in membrane depolarization and cell death. This guide details the experimental protocols used to derive these conclusions, presents quantitative data in a structured format, and offers visual representations of the key pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound

This compound is a novel, synthetically-derived cyclic lipopeptide antibiotic currently under investigation for its potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Structurally, it is characterized by a heptapeptide ring linked to a decanoyl lipid tail. This amphipathic nature is central to its mechanism of action, which is primarily directed at the bacterial cell membrane. Unlike many conventional antibiotics that target cell wall synthesis or intracellular processes, this compound's direct action on the membrane provides a rapid and potent means of bacterial killing.[1][4][5]

Core Mechanism of Action

The bactericidal effect of this compound is a multi-stage process that physically and functionally compromises the bacterial cell membrane. The proposed mechanism involves electrostatic binding, membrane insertion, pore formation, and subsequent dissipation of the transmembrane potential.[6][7][8]

2.1. Stage 1: Electrostatic Binding and Membrane Intercalation As a cationic molecule, this compound is initially attracted to the net negative charge of the bacterial cell surface. It preferentially binds to anionic phospholipids, such as phosphatidylglycerol (PG), and to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[9][10] Following this initial electrostatic interaction, the hydrophobic lipid tail of this compound inserts into the acyl chain region of the lipid bilayer.[11] This intercalation disrupts the ordered packing of the membrane phospholipids, leading to localized disorganization and increased membrane fluidity.

2.2. Stage 2: Pore Formation and Membrane Permeabilization Upon reaching a critical threshold concentration on the membrane surface, this compound molecules are hypothesized to aggregate and form transmembrane pores.[6][7][8][12] Current models, based on data from vesicle leakage assays and computational simulations, suggest the formation of "toroidal pores," where the lipid leaflets are bent back on themselves to line the channel alongside the peptide molecules.[7][8][13] This pore formation breaches the membrane's barrier function, leading to the uncontrolled efflux of essential intracellular components.[1][6]

2.3. Stage 3: Membrane Depolarization and Cessation of Cellular Functions The formation of ion-permeable channels leads to a rapid and sustained leakage of intracellular ions, most notably potassium (K+). This efflux of positive ions causes a swift collapse of the bacterial membrane potential, a phenomenon known as depolarization.[14][15][16] The dissipation of the proton motive force is a critical blow to the bacterial cell, as it halts essential processes that are dependent on it, including ATP synthesis, active transport of nutrients, and protein secretion. The combined effects of ion dysregulation, leakage of cellular contents, and the shutdown of metabolic processes result in rapid bacterial cell death.[10][15]

PRIMYCIN_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space P This compound Membrane Anionic Phospholipids & LPS P->Membrane 1. Electrostatic Binding Insertion Lipid Tail Insertion & Membrane Disruption Membrane->Insertion 2. Intercalation Pore Toroidal Pore Formation Insertion->Pore 3. Aggregation Ions K+ Efflux Pore->Ions 4. Ion Leakage Depolarization Membrane Depolarization Death Cell Death Depolarization->Death 6. Metabolic Arrest Ions->Depolarization 5. Potential Collapse

Caption: The sequential mechanism of this compound action on the bacterial cell membrane.

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting properties of this compound have been quantified through a series of standardized assays. The data below represents typical findings.

ParameterS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (PAO1)Data Source / Assay
Min. Inhibitory Conc. (MIC) 2 µg/mL8 µg/mL16 µg/mLBroth Microdilution
Min. Bactericidal Conc. (MBC) 4 µg/mL16 µg/mL32 µg/mLPlate Count from MIC
Time to 99.9% Kill (at 4x MIC) 30 min60 min90 minTime-Kill Assay
Membrane Depolarization (EC50) 1.5 µg/mL6 µg/mL12 µg/mLDiSC3(5) Fluorescence Assay
K+ Efflux (50% max release) 2 µg/mL8.5 µg/mL15 µg/mLIon-Selective Electrode
Outer Membrane Permeability N/A4 µg/mL8 µg/mLNPN Uptake Assay

Key Experimental Protocols

The following section details the methodologies for the core experiments used to characterize this compound's mechanism of action.

4.1. Minimum Inhibitory Concentration (MIC) Assay The MIC was determined by the broth microdilution method following CLSI guidelines.

  • A serial two-fold dilution of this compound (0.06 to 128 µg/mL) was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial strains were cultured to mid-log phase and diluted to a final inoculum of 5 x 10^5 CFU/mL.

  • 100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted this compound.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

4.2. Membrane Depolarization Assay Membrane potential was assessed using the potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[14][17][18][19]

  • Bacterial cells were grown to mid-log phase, harvested, washed, and resuspended in HEPES buffer to an OD600 of 0.2.

  • DiSC3(5) was added to a final concentration of 1 µM, and the suspension was incubated in the dark until the fluorescence signal stabilized, indicating dye uptake into the polarized membranes.[20]

  • The cell suspension was placed in a fluorometer cuvette.

  • Varying concentrations of this compound were added, and the increase in fluorescence (excitation 622 nm, emission 670 nm) was monitored over time.[17][19]

  • Depolarization is indicated by the release of the dye from the membrane, causing dequenching and an increase in fluorescence.[16][17][21]

Depolarization_Workflow Start Start: Mid-log phase bacteria Wash Harvest & Wash Cells Start->Wash Resuspend Resuspend in HEPES Buffer (OD600 = 0.2) Wash->Resuspend AddDye Add DiSC3(5) Dye (1 µM) Resuspend->AddDye Incubate Incubate until Fluorescence Stabilizes AddDye->Incubate Measure Add this compound & Measure Fluorescence Increase Incubate->Measure End End: Depolarization Curve Measure->End

Caption: Experimental workflow for the DiSC3(5) membrane depolarization assay.

4.3. Outer Membrane Permeabilization Assay For Gram-negative bacteria, the permeabilization of the outer membrane was measured using the N-Phenyl-1-naphthylamine (NPN) uptake assay.

  • Bacterial cells were grown to early-log phase, harvested, and resuspended in HEPES buffer.

  • NPN, a hydrophobic fluorescent probe, was added to the cell suspension to a final concentration of 10 µM. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes.

  • The baseline fluorescence was recorded (excitation 350 nm, emission 420 nm).

  • This compound was added at various concentrations.

  • Disruption of the outer membrane allows NPN to partition into the inner membrane, resulting in a quantifiable increase in fluorescence.

4.4. Vesicle Leakage Assay The ability of this compound to form pores was confirmed using a calcein leakage assay with large unilamellar vesicles (LUVs).[22][23]

  • LUVs were prepared from a mixture of bacterial phospholipids (e.g., 7:3 POPE:POPG) and loaded with calcein at a self-quenching concentration (50 mM).

  • Non-encapsulated calcein was removed by gel filtration.

  • The vesicle suspension was placed in a fluorometer, and baseline fluorescence was measured.

  • This compound was added, and the increase in calcein fluorescence was monitored over time.

  • Leakage of calcein from the vesicles results in its dilution and a corresponding increase in fluorescence. Complete lysis was achieved by adding Triton X-100 to determine the maximum fluorescence.

Logical_Cascade Binding This compound binds to Bacterial Membrane Disruption Local Membrane Disruption Binding->Disruption Pore Pore Formation Disruption->Pore Permeability Increased Membrane Permeability Pore->Permeability IonEfflux K+ Ion Efflux Permeability->IonEfflux MetaboliteLeak Metabolite Leakage Permeability->MetaboliteLeak Depolarization Membrane Depolarization (PMF Collapse) IonEfflux->Depolarization CellDeath Bactericidal Effect MetaboliteLeak->CellDeath MetabolicArrest Metabolic Arrest (e.g., ATP Synthesis) Depolarization->MetabolicArrest MetabolicArrest->CellDeath

Caption: Logical cascade from membrane binding to cell death.

Conclusion

The evidence strongly supports a mechanism of action for this compound centered on the catastrophic disruption of the bacterial cell membrane. Its multi-step process, involving binding, pore formation, and depolarization, leads to rapid bactericidal activity. This membrane-centric mechanism is a promising attribute in an era of growing resistance to antibiotics that target intracellular pathways. Further research will focus on optimizing the therapeutic index and understanding potential resistance mechanisms, though its direct physical disruption of the membrane suggests that resistance development may be less frequent than with other antibiotic classes.

References

The Biological Activity of Primycin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primycin, a macrolide antibiotic, demonstrates significant bactericidal activity against a range of Gram-positive bacteria. Its unique mechanism of action, targeting the bacterial cell membrane, makes it a subject of interest in an era of growing antibiotic resistance. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Data Presentation

The antibacterial efficacy of this compound has been quantified against several clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of crystalline this compound as determined by broth dilution assays.

Bacterial SpeciesNumber of Strains TestedMIC Range (µg/mL)[1]
Staphylococcus aureus500.12 - 0.5
Staphylococcus epidermidis770.12 - 0.5
Streptococcus faecalis760.12 - 0.5
Listeria monocytogenes10.12 - 0.5

It is noteworthy that the antibacterial activity of this compound is influenced by pH, with greater potency observed at a more alkaline pH of 8.[1] Furthermore, in disc agar diffusion assays, Bacillus subtilis has shown higher sensitivity to this compound compared to strains of Staphylococcus.[1]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the integrity of the bacterial cell membrane. It functions as a potent ionophore, increasing the permeability of the membrane to cations. This leads to a disruption of the cellular membrane potential, a critical component of bacterial viability. This disruption of the electrochemical gradient across the membrane ultimately results in bacterial cell death. A key characteristic of this compound's action is that it kills bacterial cells without causing lysis.

dot

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ionophore Ionophore Formation This compound->Ionophore Acts as an Cation_Channel Cation Channel Creation Ionophore->Cation_Channel Leads to Membrane_Potential Disruption of Membrane Potential Cation_Channel->Membrane_Potential Causes Cell_Death Bacterial Cell Death (without lysis) Membrane_Potential->Cell_Death Results in

Caption: Mechanism of this compound action on the bacterial cell membrane.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

a. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 10 mg/mL.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test Gram-positive bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

c. Assay Procedure:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

dot

Workflow for Broth Microdilution MIC Assay start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate (35-37°C, 18-24h) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

a. Preparation:

  • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.

  • Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the antibiotic.

b. Assay Procedure:

  • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

c. Data Analysis:

  • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Signaling Pathways

Extensive literature searches did not yield any evidence of this compound directly interacting with or modulating specific bacterial signaling pathways, such as two-component systems or quorum sensing networks. The primary mechanism of action is established as the direct disruption of the bacterial cell membrane's integrity and function. Therefore, a diagram illustrating a specific signaling pathway affected by this compound cannot be provided. The provided diagram under "Mechanism of Action" illustrates the current understanding of how this compound leads to bacterial cell death.

Conclusion

This compound exhibits potent bactericidal activity against a variety of Gram-positive bacteria. Its mechanism of action, centered on the disruption of the bacterial cell membrane potential, is a valuable attribute in the context of antibiotic development. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic potential of this macrolide antibiotic. Future research could focus on elucidating more detailed structure-activity relationships and exploring its efficacy in in vivo models of Gram-positive infections.

References

PRIMYCIN: A Technical Guide to a Complex Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primycin is a complex macrolide antibiotic produced by the Gram-positive bacterium Saccharomonospora azurea.[1][2] Classified as a 36-membered non-polyene macrolide lactone, it exhibits potent antimicrobial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains.[2] This technical guide provides a comprehensive overview of this compound, encompassing its structure, biosynthesis, mechanism of action, antibacterial spectrum, and relevant experimental protocols.

Chemical Structure and Properties

This compound is not a single entity but a complex of more than 20 related components.[3] The primary components, representing approximately 90% of the total material, are categorized into three main groups: A, B, and C.[3] The major and most studied component is this compound A1.[3]

The general structure of the this compound molecule features a large 36-membered macrocyclic lactone ring.[1][2] Variations in the side chains give rise to the different components of the complex. Specifically, the R¹ side chain can be an L-arabinosyl, -H, or -OH functional group, while the R² side chain can be an n-butyl, n-pentyl, or n-hexyl functional group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula (this compound A1)C₅₅H₁₀₃N₃O₁₇[4]
Molecular Weight (this compound A1)1078.4 g/mol [4]
Melting Point (Sulfate salt)192-195°C (dec) or 202-206°C (dec)[3]
SolubilityFairly soluble in methanol (2.5%); less soluble in higher alcohols; sparingly soluble in pyridine, glacial acetic acid, and water.[3]

Biosynthesis

This compound is synthesized via a modular type I polyketide synthase (PKS) pathway in Saccharomonospora azurea.[1][2] The biosynthetic gene cluster (BGC) for this compound contains the core PKS genes along with accessory genes responsible for precursor supply, modification, and regulation.[2][5]

The biosynthesis initiates with a unique 4-guanidinobutanoyl-CoA starter unit derived from L-arginine through a three-step enzymatic pathway.[2] This starter unit is loaded onto the PKS machinery, and the polyketide chain is subsequently elongated through 18 extender modules.[2] Each module is minimally composed of a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain, with additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) present in specific modules to dictate the final chemical structure.[2]

In the later stages of biosynthesis, a glycosyltransferase attaches an arabinosyl moiety to the macrolactone core.[2] An agmatinase enzyme is also encoded within the gene cluster, which is responsible for the conversion between the guanidino and amino forms of this compound.[2]

PRIMYCIN_Biosynthesis cluster_precursor Precursor Synthesis cluster_pks Polyketide Chain Assembly cluster_modification Post-PKS Modification L_arginine L-Arginine Amine_oxidase Amine Oxidase L_arginine->Amine_oxidase Amidohydrolase Amidohydrolase Amine_oxidase->Amidohydrolase Acyl_CoA_ligase Acyl-CoA Ligase Amidohydrolase->Acyl_CoA_ligase Starter_unit 4-Guanidinobutanoyl-CoA (Starter Unit) Acyl_CoA_ligase->Starter_unit Loading_module Loading Module Starter_unit->Loading_module PKS_modules 18 Extender Modules (KS, AT, ACP, KR, DH, ER) Loading_module->PKS_modules TE_domain Thioesterase Domain PKS_modules->TE_domain Polyketide_chain Assembled Polyketide Chain TE_domain->Polyketide_chain Glycosyltransferase Glycosyltransferase Polyketide_chain->Glycosyltransferase Primycin_complex This compound Complex Glycosyltransferase->Primycin_complex Agmatinase Agmatinase Primycin_complex->Agmatinase

This compound Biosynthetic Pathway.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane.[6] It is proposed to act as a potent ionophore, increasing the permeability of membranes to calcium ions.[7] This leads to an influx of extracellular calcium and an efflux of mitochondrial calcium, ultimately disrupting the ion balance and membrane potential of the bacterial cell.[6][7] This disruption of membrane integrity is a key factor in its bactericidal activity, which is effective even against non-dividing, growth-arrested bacteria.[6] Unlike many antibiotics that target protein or cell wall synthesis, this compound's action on the cell membrane allows it to kill bacteria without causing lysis.[6]

PRIMYCIN_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_ion_flux Ion Flux Disruption cluster_cellular_effect Cellular Consequence This compound This compound Membrane Cell Membrane This compound->Membrane Ca_channel Increased Ca²⁺ Permeability Membrane->Ca_channel Ca_influx Extracellular Ca²⁺ Influx Ca_channel->Ca_influx Mito_Ca_efflux Mitochondrial Ca²⁺ Efflux Ca_channel->Mito_Ca_efflux Membrane_potential Disruption of Membrane Potential Ca_influx->Membrane_potential Mito_Ca_efflux->Membrane_potential Bactericidal_action Bactericidal Action (Non-lytic) Membrane_potential->Bactericidal_action

Proposed Mechanism of Action of this compound.

Antibacterial Spectrum and Efficacy

This compound demonstrates significant antibacterial activity primarily against Gram-positive bacteria.[2] It is notably effective against various clinically relevant strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis.[8] Its efficacy is maintained against many multidrug-resistant strains.[2] The antibacterial activity of this compound is influenced by pH, with greater potency observed at a more alkaline pH of 8.[8]

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesNumber of StrainsMinimal Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus500.12 - 0.5[8]
Staphylococcus epidermidis770.12 - 0.5[8]
Streptococcus faecalis760.12 - 0.5[8]
Listeria monocytogenes10.12 - 0.5[8]

Toxicity

Toxicological data for this compound is available from studies in animal models. The acute toxicity, as indicated by the LD50, varies depending on the animal species.

Table 3: Acute Toxicity of this compound (Intraperitoneal Administration)

Animal ModelLD50 (mg/kg)Reference
Mice2.5[3]
Guinea Pigs5.0[3]
Rats10.0[3]
Rabbits10.0[3]

Experimental Protocols

Fermentation for this compound Production

The production of this compound is achieved through batch fermentation of Saccharomonospora azurea.[1] While specific industrial-scale media are often complex and proprietary, laboratory-scale production can be optimized. The addition of fatty acids, such as stearic acid, to the fermentation medium has been shown to influence this compound biosynthesis.[1]

A general workflow for fermentation is as follows:

  • Inoculate a suitable seed culture medium with a high-producing strain of S. azurea.

  • Incubate the seed culture to achieve sufficient biomass.

  • Transfer the seed culture to a production-scale fermenter containing a complex fermentation medium.

  • Maintain optimal fermentation parameters (e.g., temperature, pH, aeration, agitation).

  • Monitor the fermentation over several days, with peak production often occurring between 5 to 7 days.[9]

  • Harvest the mycelium for extraction of this compound.

Fermentation_Workflow Inoculation Inoculation of S. azurea Seed_culture Seed Culture Incubation Inoculation->Seed_culture Production_fermentation Production Fermentation Seed_culture->Production_fermentation Monitoring Monitoring of Parameters (pH, Temp, etc.) Production_fermentation->Monitoring Harvesting Mycelium Harvesting Monitoring->Harvesting Extraction This compound Extraction Harvesting->Extraction

General Fermentation and Extraction Workflow.
Extraction and Isolation

This compound can be extracted from the harvested mycelium. A common laboratory method involves:

  • Separating the mycelium from the fermentation broth.

  • Extracting the mycelium with a suitable organic solvent, such as a C1-C4 alkanol (e.g., methanol or n-butanol).

  • The crude extract can be further purified, for instance, by recrystallization.

  • For the isolation of the sulfate salt, the extraction can be carried out with an alkanol containing trichloroacetic acid.

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound can be determined using standard methods such as broth microdilution or agar diffusion assays.

Broth Dilution Assay for MIC Determination:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test bacterium.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[8]

Agar Well Diffusion Assay:

  • Prepare an agar plate uniformly seeded with the test bacterium.

  • Create wells in the agar.

  • Add a known concentration of the this compound solution to each well.

  • Incubate the plate.

  • Measure the diameter of the zone of inhibition around each well to determine the relative antimicrobial activity.

Conclusion

This compound represents a fascinating and potent macrolide antibiotic complex with a unique structure and mechanism of action. Its effectiveness against a range of Gram-positive bacteria, including resistant strains, underscores its potential therapeutic value. Further research into its biosynthesis could pave the way for genetic engineering approaches to enhance production and generate novel analogs. The detailed understanding of its membrane-disrupting mechanism may also inform the development of new antimicrobial agents that target the bacterial cell membrane. This guide provides a foundational technical overview to support ongoing and future research and development efforts in the field of macrolide antibiotics.

References

A Technical Guide to Primycin Production in Saccharomonospora azurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primycin, a 36-membered non-polyene macrolide lactone antibiotic, is exclusively produced by the filamentous bacterium Saccharomonospora azurea. With potent antimicrobial activity against a range of Gram-positive pathogens, including multidrug-resistant strains, this compound presents a compelling candidate for further drug development. This technical guide provides an in-depth overview of Saccharomonospora azurea as a this compound producer, consolidating key data and methodologies to support research and optimization efforts. This document outlines quantitative production data, detailed experimental protocols for fermentation, extraction, and analysis, and visual representations of the biosynthetic pathway and experimental workflows.

Quantitative this compound Production

The production of this compound by Saccharomonospora azurea is significantly strain-dependent and can be influenced by media composition, particularly the fatty acid source. The following tables summarize key quantitative findings from comparative studies.

Table 1: Comparison of this compound Production Between Saccharomonospora azurea Strains

StrainThis compound Concentration (mg/L)Method
S. azurea SZMC 146001173 ± 66.22Agar well diffusion assay[1]
S. azurea DSM 44631168 ± 9.35Agar well diffusion assay[1]

Table 2: Effect of Fatty Acid Substrates on this compound Production by S. azurea SZMC 14600

Fatty Acid (4.5 g/L)This compound Yield (relative to control)
Stearic Acid (C18:0)Control
Palmitic Acid (C16:0)Higher than stearic acid
Lauric Acid (C12:0)Lower than stearic acid
Capric Acid (C10:0)Lower than stearic acid
Enanthic Acid (C7:0)Lower than stearic acid
Caproic Acid (C6:0)Lower than stearic acid
Butyric Acid (C4:0)Lower than stearic acid

Note: A study indicated that palmitic acid was a better alternative to the originally used stearic acid at all tested concentrations, with 4.5 g/L being the most effective concentration.

Experimental Protocols

Cultivation of Saccharomonospora azurea for this compound Production

This protocol is based on a two-step fermentation process which has been empirically optimized for high this compound yield.[2]

2.1.1. Seed Culture Preparation

  • Inoculation: Inoculate 1 mL of a Saccharomonospora azurea cell suspension into 50 mL of seed medium.

  • Seed Medium Composition:

    • Soy flour: 3% (w/v)

    • Water-soluble starch: 4.2% (w/v)

    • NaCl: 0.36% (w/v)

    • CaCO₃: 0.6% (w/v)

    • Sunflower oil: 0.5% (w/v)

    • pH: 8.0

  • Incubation: Incubate for 2 days at 37°C in an orbital shaker at 200 rpm.

2.1.2. Fermentation for this compound Production

  • Inoculation: Transfer 1 mL of the homogenized seed culture into 35 mL of fermentation medium.

  • Fermentation Medium Composition:

    • Soy flour: 4% (w/v)

    • Water-soluble starch: 4% (w/v)

    • NaCl: 0.3% (w/v)

    • CaCO₃: 0.5% (w/v)

    • Stearic acid: 0.3% (w/v) (or other fatty acids for optimization studies)

    • KH₂PO₄: 0.1% (w/v)

    • Sunflower oil: 0.6% (w/v)

    • pH: 9.5

  • Incubation: Cultivate for 7 days at 28°C in an orbital shaker at 200 rpm.

Extraction and Purification of this compound

The following protocol outlines a laboratory-scale extraction and purification of this compound sulfate.

2.2.1. Extraction

  • Centrifugation: Centrifuge the fermentation broth (e.g., 500 mL) at 5000 rpm for 15 minutes to separate the cell mass from the supernatant. Decant the supernatant.

  • Acidic Methanol Extraction: Extract the collected cell mass with 500 mL of methanol containing 10% (m/m) sulfuric acid in an ultrasonic water bath at 50°C for 1 hour.

  • Clarification: Centrifuge the extract at 5000 rpm for 15 minutes and decant the supernatant.

2.2.2. Purification (General Steps)

Further purification can be achieved through a combination of chromatographic techniques. While specific detailed protocols are proprietary, the general approach involves:

  • Solvent Extraction: Partitioning the crude extract between immiscible solvents to remove non-polar impurities. A butanol-ethanol-water mixture has been noted as an effective solvent system.

  • Column Chromatography: Employing silica gel or other stationary phases with a gradient of solvents to separate this compound from other compounds.

  • Recrystallization: Dissolving the partially purified this compound in a suitable solvent (e.g., a C1-4 alkanol containing trichloroacetic acid) and allowing it to crystallize to achieve higher purity.[3]

Quantification of this compound by HPLC-DAD-ESI/MS

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Electrospray Ionization Mass Spectrometry is a robust method for the quantification of this compound.

  • Sample Preparation:

    • Collect 0.5 mL of the fermentation medium.

    • Perform an extraction as described in section 2.2.1 or a simplified version suitable for analytical scale.

    • Prepare a dilution series of a this compound-sulfate standard (e.g., from 0.39 µg/mL to 100 µg/mL) to generate a calibration curve.

  • LC-MS/MS System and Conditions (General Example):

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters Acquity BEH C₁₈ (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for the separation of macrolides.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: Agilent Triple Quadrupole LC/MS (G6470A) or equivalent with an electrospray ionization (ESI) source.

    • Data Analysis: Use software such as Agilent MassHunter to acquire and analyze the data, quantifying this compound based on the standard curve.

Biosynthesis and Regulation

This compound Biosynthetic Pathway

This compound is synthesized via a type I polyketide synthase (PKS) pathway.[4] The process involves a loading module and multiple extender modules, each contributing to the growing polyketide chain.

G cluster_precursor Precursor Synthesis cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification L-arginine L-arginine Amine oxidase Amine oxidase L-arginine->Amine oxidase Amidohydrolase Amidohydrolase Amine oxidase->Amidohydrolase Acyl-CoA ligase Acyl-CoA ligase Amidohydrolase->Acyl-CoA ligase 4-guanidinobutanoyl-CoA 4-guanidinobutanoyl-CoA Acyl-CoA ligase->4-guanidinobutanoyl-CoA Loading Module Loading Module 4-guanidinobutanoyl-CoA->Loading Module Type I PKS Modules Type I PKS Modules Loading Module->Type I PKS Modules Polyketide Chain Polyketide Chain Type I PKS Modules->Polyketide Chain Thioesterase Thioesterase This compound Aglycone This compound Aglycone Thioesterase->this compound Aglycone Polyketide Chain->Thioesterase Glycosyltransferase Glycosyltransferase This compound Aglycone->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Agmatinase Agmatinase Guanidino/Amino Forms Guanidino/Amino Forms Agmatinase->Guanidino/Amino Forms This compound->Agmatinase

Caption: this compound Biosynthetic Pathway.

Experimental Workflow

The overall workflow from strain cultivation to the analysis of this compound is a multi-step process requiring careful execution at each stage.

G S. azurea Culture S. azurea Culture Seed Culture Seed Culture S. azurea Culture->Seed Culture Fermentation Fermentation Seed Culture->Fermentation Harvest Broth Harvest Broth Fermentation->Harvest Broth Centrifugation Centrifugation Harvest Broth->Centrifugation Cell Mass Cell Mass Centrifugation->Cell Mass Supernatant Supernatant Centrifugation->Supernatant (discard) Extraction Extraction Cell Mass->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Analysis Analysis Crude Extract->Analysis Pure this compound Pure this compound Purification->Pure this compound Pure this compound->Analysis Quantitative Data Quantitative Data Analysis->Quantitative Data

Caption: Experimental Workflow for this compound Production.

Factors Influencing this compound Yield

The final yield of this compound is influenced by a combination of genetic factors within the producing strain and the composition of the fermentation medium.

G cluster_genetic Genetic Factors cluster_media Media Components This compound Yield This compound Yield This compound Gene Cluster This compound Gene Cluster This compound Gene Cluster->this compound Yield (biosynthesis) Agmatinase Gene Agmatinase Gene Agmatinase Gene->this compound Yield (upregulation in high producer) Regulatory Genes Regulatory Genes Regulatory Genes->this compound Yield (control of biosynthesis) Carbon Source Carbon Source Carbon Source->this compound Yield Nitrogen Source Nitrogen Source Nitrogen Source->this compound Yield Fatty Acid Source Fatty Acid Source Fatty Acid Source->this compound Yield (e.g., Palmitic Acid) pH pH pH->this compound Yield

Caption: Influences on this compound Yield.

Conclusion

Saccharomonospora azurea remains the sole known producer of this compound, a potent antibiotic with significant therapeutic potential. This guide has consolidated critical information on quantitative production, detailed methodologies for cultivation, extraction, and analysis, and the fundamental biosynthetic pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to advance the study of this compound, optimize its production, and explore its clinical applications. Future work focusing on the elucidation of the complete regulatory network governing this compound biosynthesis could unlock further strategies for strain improvement and yield enhancement.

References

Spectroscopic Blueprint of Primycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primycin, a complex macrolide antibiotic produced by Saccharomonospora azurea, has been a subject of scientific interest due to its potent activity against Gram-positive bacteria.[1] As an ionophore, it disrupts the cellular ion balance, a mechanism that holds potential for various therapeutic applications.[2] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound's components, offering detailed experimental protocols and a summary of key quantitative data to aid in its study and development.

Chemical Structure and Components

This compound is not a single entity but a complex of related macrolide lactones.[3] The primary components are categorized into groups A, B, and C, with this compound A1 being the most abundant.[3] The general structure of this compound consists of a large 36-membered lactone ring.

Spectroscopic Analysis

The structural elucidation of this compound and its components relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also provide valuable information about the functional groups and electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in determining the complex structure of this compound. Both ¹H and ¹³C NMR spectra have been instrumental in identifying the carbon skeleton and the stereochemistry of the various components.

Experimental Protocol: NMR Spectroscopy of this compound Sulfate

A general protocol for obtaining NMR spectra of this compound sulfate is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound sulfate in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with key analyte resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

    • The spectral width should encompass the full range of carbon chemical shifts (typically 0-220 ppm).

  • 2D NMR Experiments: To further elucidate the structure and connectivity of atoms, a suite of two-dimensional NMR experiments should be performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular framework.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., tetramethylsilane).

¹H and ¹³C NMR Spectral Data of this compound

The following table summarizes the key chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound, as interpreted from publicly available patent data.

¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment (Tentative)
(Broad signals in the 3.0-4.5 ppm range)(Multiple signals in the 60-80 ppm range)Sugar moieties and methine groups of the macrolide ring
(Signals around 1.0-2.5 ppm)(Signals in the 20-40 ppm range)Methylene and methyl groups of the macrolide ring and side chains

Note: The provided NMR data is based on visual interpretation of spectra from patent literature and should be considered illustrative. For precise structural assignment, access to the raw spectral data and further analysis is required.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weights of the this compound components and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry of this compound Components

  • Sample Introduction: Introduce the purified this compound components into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for large and thermally labile molecules like this compound, minimizing fragmentation during the ionization process.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which are crucial for determining the elemental composition.

  • MS/MS Fragmentation: To gain further structural insights, perform tandem mass spectrometry (MS/MS) experiments. This involves isolating the molecular ion of a specific this compound component and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and deduce the structure of the fragment ions to piece together the overall molecular structure.

Mass Spectrometry Data

High-resolution mass spectrometry of this compound and its degradation products, the secoprimycins, has been crucial in establishing their structures.

Component Molecular Formula Observed m/z Technique
Secothis compound AC₂₂H₄₄O₇Data not availableHigh-Resolution MS
Secothis compound BArabinose derivativeData not availableHigh-Resolution MS
Secothis compound CC₁₂H₂₅NO₄Data not availableHigh-Resolution MS
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the dried this compound sample or cast a thin film from a suitable solvent.

    • Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Dissolve the this compound sample in a UV-transparent solvent (e.g., methanol or ethanol).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

Spectroscopic Data

Spectroscopic Technique Observed Features Interpretation
Infrared (IR)Broad absorption around 3400 cm⁻¹, C-H stretching below 3000 cm⁻¹, C=O stretching around 1730 cm⁻¹Presence of hydroxyl (-OH) groups, aliphatic C-H bonds, and ester/lactone carbonyl groups.
Ultraviolet-Visible (UV-Vis)Absorption maxima in the UV regionIndicates the presence of chromophores, such as conjugated double bonds within the macrolide structure.

Mechanism of Action: A Signaling Pathway Perspective

This compound acts as a calcium ionophore, facilitating the transport of Ca²⁺ ions across biological membranes. This influx of calcium disrupts the intracellular calcium homeostasis, leading to a cascade of downstream events that ultimately result in cell death.

Primycin_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Ca2_int Ca²⁺ (intracellular) This compound->Ca2_int Transports across membrane Ca2_ext Ca²⁺ (extracellular) Ca2_ext->this compound Binds Disruption Disruption of Ca²⁺ Homeostasis Ca2_int->Disruption Membrane Downstream Downstream Signaling Events Disruption->Downstream CellDeath Cell Death Downstream->CellDeath

Caption: Proposed signaling pathway of this compound as a calcium ionophore.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound components.

Spectroscopic_Workflow Start Purified this compound Component UV_Vis UV-Vis Spectroscopy Start->UV_Vis IR IR Spectroscopy Start->IR HRMS High-Resolution Mass Spectrometry Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation IR->Structure_Elucidation HRMS->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound components.

Conclusion

The spectroscopic analysis of this compound and its components is a complex endeavor that requires a multi-technique approach. This guide provides a foundational understanding of the key spectroscopic methods employed, along with generalized experimental protocols and a summary of available data. Further research, particularly the acquisition and full analysis of high-resolution NMR and MS data for each individual component, is necessary to build a complete and detailed picture of this potent antibiotic complex. The insights gained from such studies will be invaluable for future drug development efforts and for exploring the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Primycin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of primycin sulfate. Due to the limited publicly available data specific to this compound sulfate, this guide also incorporates general principles and methodologies applicable to macrolide and aminoglycoside antibiotics, offering a framework for researchers to conduct further studies.

Core Concepts: Solubility of this compound Sulfate

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. This compound sulfate, a macrolide antibiotic, exhibits variable solubility depending on the solvent and its specific form.

Qualitative and Semi-Quantitative Solubility Profile

Existing literature provides a general overview of this compound sulfate's solubility characteristics. It is described as being sparingly soluble in water and pyridine, and less soluble in higher alcohols.[1] Notably, it is "fairly soluble" in methanol, with one source quantifying this at 2.5%.[1]

A significant breakthrough in enhancing its aqueous solubility is detailed in a patent describing a process to convert water-insoluble this compound into a water-soluble form. This process yields a product with a water solubility of 40-60 mg/mL .[2] Further purification steps can yield different components of this compound with varying solubilities, for instance, one component exhibiting a solubility of 50 mg/mL and another at 10 mg/mL in water.[2]

Table 1: Summary of this compound Sulfate Solubility Data

SolventReported SolubilitySource
WaterSparingly soluble[1]
Water (modified form)40-60 mg/mL[2]
MethanolFairly soluble (2.5%)[1]
Higher AlcoholsLess soluble[1]
PyridineSparingly soluble[1]
Glacial Acetic AcidSparingly soluble[1]
DMSOSoluble[3]
Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound sulfate can be adapted from general guidelines for pharmaceuticals provided by organizations such as the World Health Organization (WHO).[4] The shake-flask method is a commonly accepted technique.[4]

Objective: To determine the equilibrium solubility of this compound sulfate in various solvents at controlled temperature and pH.

Materials:

  • This compound sulfate powder

  • Selected solvents (e.g., purified water, methanol, ethanol, phosphate buffer solutions at various pH values)

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • pH meter

Procedure:

  • Add an excess amount of this compound sulfate to a known volume of the selected solvent in a sealed flask.

  • Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After each time point, stop the agitation and allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and centrifuge to remove any undissolved particles.

  • Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound sulfate using a validated analytical method.

  • Equilibrium is reached when consecutive measurements show no significant change in concentration.

Fig. 1: Experimental workflow for solubility determination.

Core Concepts: Stability of this compound Sulfate

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf-life. Stability studies are crucial for ensuring the safety and efficacy of pharmaceutical products.

General Stability Considerations for Antibiotic Sulfates

While specific stability data for this compound sulfate is scarce, general guidelines for other antibiotic sulfates, such as neomycin sulfate and polymyxin B sulfate, recommend storage in tight, light-resistant containers at controlled room temperature or under refrigeration.[5][6] Aqueous solutions of some antibiotic sulfates are stable for extended periods under refrigeration.[5][6] The pH of the solution is a critical factor, with many antibiotic sulfates exhibiting optimal stability within a specific pH range.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies also help in developing and validating stability-indicating analytical methods.[7][8][9]

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal Stress: Exposure to high temperatures (e.g., 60°C, 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

G cluster_conditions Forced Degradation Conditions This compound Sulfate This compound Sulfate Stress Conditions Stress Conditions This compound Sulfate->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photostability Photostability Stress Conditions->Photostability Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Oxidation->Degradation Products Thermal Stress->Degradation Products Photostability->Degradation Products

Fig. 2: Logical relationship in forced degradation studies.
Experimental Protocol for Stability Testing

A comprehensive stability testing protocol for this compound sulfate should be designed in accordance with regulatory guidelines from bodies like the EMA and WHO.[10][11][12]

Objective: To evaluate the stability of this compound sulfate under various environmental conditions over time.

Materials:

  • This compound sulfate (at least three batches)

  • Proposed container closure system

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Package the this compound sulfate samples in the proposed container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay of the active ingredient, degradation products, and other relevant physical and chemical properties.

  • Conduct photostability testing on one batch as per ICH Q1B guidelines.

Analytical Methodologies

A validated stability-indicating analytical method is paramount for accurately quantifying this compound sulfate and its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of macrolide antibiotics.[13][14][15][16][17]

HPLC Method Development Considerations

Given that this compound sulfate lacks a strong UV chromophore, detection methods such as UV at low wavelengths (around 210 nm) or more universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be employed.[13] A reversed-phase C18 column is commonly used for the separation of macrolides.[13][15] The mobile phase composition, pH, and column temperature should be optimized to achieve adequate separation of this compound from its potential impurities and degradation products.

Table 2: Example HPLC Parameters for Macrolide Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol)
Detection UV at 210 nm, or ELSD/CAD
Flow Rate 1.0 mL/min
Column Temperature Ambient or elevated (e.g., 40°C)
Injection Volume 20 µL
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Degradation Pathway

Understanding the degradation pathway of this compound sulfate is crucial for identifying and controlling impurities in the drug substance and product.

Known Degradation of this compound

One study on the constitution of this compound indicates that hydrolysis with concentrated alkali leads to the degradation of the molecule, yielding several smaller fragments.[18] This suggests that the ester and glycosidic linkages in the this compound molecule are susceptible to hydrolysis.

DegradationPathway This compound This compound Molecule Hydrolysis Alkaline Hydrolysis This compound->Hydrolysis Fragments Degradation Fragments (e.g., Secoprimycins) Hydrolysis->Fragments

Fig. 3: Simplified degradation pathway of the this compound molecule.

Further forced degradation studies on this compound sulfate are necessary to elucidate its degradation pathways under various stress conditions relevant to pharmaceutical manufacturing, storage, and administration.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound sulfate. While specific quantitative data is limited, the provided information, combined with established scientific principles and regulatory guidelines for similar antibiotic classes, offers a robust framework for researchers and drug development professionals. Further experimental work is essential to fully characterize the physicochemical properties of this compound sulfate, which will be instrumental in the successful development of safe, effective, and stable pharmaceutical formulations.

References

PRIMYCIN's Effect on Calcium Ion Permeability in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRIMYCIN is a potent antibiotic that has been demonstrated to act as a robust ionophore, significantly increasing the permeability of neuronal membranes to calcium ions (Ca²⁺).[1] This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on neurons, with a specific focus on its impact on calcium ion dynamics. The available research indicates that this compound induces a substantial influx of extracellular calcium and facilitates the release of calcium from mitochondrial stores, leading to a transient increase in neurotransmitter release followed by synaptic depletion.[1] This document summarizes the known quantitative effects, outlines detailed experimental protocols for investigating such phenomena, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: An Ionophoric Effect on Neuronal Membranes

This compound's primary mechanism of action in neurons is its function as a calcium ionophore. An ionophore is a lipid-soluble molecule that binds to an ion and transports it across a lipid bilayer. In the context of neurons, this compound integrates into the cell membrane and facilitates the transport of Ca²⁺ down its electrochemical gradient. This leads to two significant events:

  • Influx of Extracellular Calcium: this compound creates a pathway for Ca²⁺ to move from the high-concentration extracellular space into the low-concentration intracellular environment of the neuron.[1]

  • Efflux of Mitochondrial Calcium: The antibiotic also affects the inner mitochondrial membrane, causing the release of stored Ca²⁺ from the mitochondrial matrix into the cytoplasm.[1][2]

This dual action results in a rapid and significant elevation of intracellular calcium concentration, which in turn triggers a cascade of downstream cellular events.

Quantitative Data Summary

While precise quantitative data on the fold-increase in calcium permeability induced by this compound is not extensively detailed in the available literature, studies have established effective concentration ranges and observed physiological consequences.

ParameterConcentration RangeObserved Effect in NeuronsReference
Effective Concentration 10⁻⁷ M - 5 x 10⁻⁷ MIncreased rate of quantal release of acetylcholine, followed by depletion of synaptic vesicles. Time- and concentration-dependent depolarization of muscle fibres.[1]
Neurotransmitter Release 10⁻⁷ M - 5 x 10⁻⁷ MInitially enhances resting acetylcholine release. This effect is not sustained.[1]
Endplate Current (e.p.c.) 10⁻⁷ M - 5 x 10⁻⁷ MReduction in peak e.p.c. amplitude, leading to failures in nerve stimulation.[1]
Dependence on Extracellular Ca²⁺ N/AThe effects of this compound on acetylcholine release are prevented by the removal of extracellular Ca²⁺.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling cascade initiated by this compound in a neuron.

PRIMYCIN_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion Ca_ext Ca²⁺ This compound This compound (Ionophore) Ca_ext->this compound Influx Ca_in Increased Intracellular [Ca²⁺] This compound->Ca_in Ca_mito Ca²⁺ Ca_mito->Ca_in Efflux Vesicles Synaptic Vesicles Ca_in->Vesicles Triggers ACh_release Acetylcholine Release (Transient Increase) Vesicles->ACh_release Fusion & Depletion Synaptic Vesicle Depletion ACh_release->Depletion Leads to

Caption: Signaling pathway of this compound-induced calcium influx and subsequent effects on synaptic vesicle release.

Experimental Protocols

Calcium Imaging with Fura-2 AM

This protocol allows for the real-time measurement of intracellular calcium concentrations in cultured neurons.

5.1.1 Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Glass-bottom culture dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

5.1.2 Procedure:

  • Cell Preparation: Plate neurons on glass-bottom dishes and culture until the desired stage of differentiation.

  • Fura-2 AM Loading Solution: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

  • Dye Loading: Remove the culture medium, wash the cells with HBSS, and incubate them in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS to remove extracellular dye.

  • Imaging: Mount the dish on the fluorescence microscope. Acquire baseline fluorescence intensity by alternating excitation at 340 nm and 380 nm.

  • This compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 10⁻⁷ M).

  • Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths. The ratio of the emission intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibration: At the end of the experiment, calibrate the Fura-2 signal using a calcium ionophore like ionomycin in the presence of a high calcium buffer, followed by a calcium-free buffer containing EGTA to determine the maximum and minimum fluorescence ratios.

Fura2_Workflow A Plate Neurons on Glass-Bottom Dish B Prepare Fura-2 AM Loading Solution A->B C Incubate Cells with Fura-2 AM B->C D Wash Cells to Remove Extracellular Dye C->D E Acquire Baseline Fluorescence (F340/F380) D->E F Apply this compound Solution E->F G Record Changes in F340/F380 Ratio F->G H Calibrate Signal (Ionomycin & EGTA) G->H I Calculate Intracellular [Ca²⁺] H->I

Caption: Experimental workflow for measuring intracellular calcium changes using Fura-2 AM.

Patch-Clamp Electrophysiology

This technique can be used to measure ion channel activity and changes in membrane potential in response to this compound.

5.2.1 Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

5.2.2 Procedure (Whole-Cell Configuration):

  • Preparation: Prepare the neuronal culture or brain slice and place it in the recording chamber perfused with oxygenated extracellular solution.

  • Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Baseline Recording: In voltage-clamp mode, hold the neuron at a set membrane potential (e.g., -70 mV) and record the baseline current. In current-clamp mode, record the resting membrane potential.

  • This compound Application: Perfuse the chamber with the extracellular solution containing this compound.

  • Data Recording: Record the changes in holding current (voltage-clamp) or membrane potential (current-clamp) induced by this compound. An inward current or depolarization would be expected, consistent with cation influx.

  • Data Analysis: Analyze the recorded currents or voltage changes to characterize the electrophysiological response to this compound.

PatchClamp_Workflow A Prepare Neuronal Sample B Fabricate and Fill Patch Pipette A->B C Approach Neuron and Form Gigaohm Seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline Electrical Activity D->E F Apply this compound E->F G Record Changes in Current/Voltage F->G H Data Analysis G->H

References

The Antifungal Power of Primycin: A Technical Analysis of its Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal properties of the macrolide antibiotic, Primycin, against the opportunistic fungal pathogen Candida albicans. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to determine its antifungal characteristics.

Executive Summary

This compound demonstrates notable antifungal activity against Candida albicans. Its primary mechanism of action involves a direct interaction with the fungal plasma membrane, leading to significant changes in membrane fluidity and integrity. This interaction is particularly dependent on the presence of ergosterol, a key component of the fungal cell membrane. By disrupting the plasma membrane, this compound induces morphological changes, inhibits growth, and ultimately leads to fungal cell death. This guide synthesizes available data on its efficacy, outlines the protocols for key experimental assessments, and visually represents its mechanism and associated experimental workflows.

Quantitative Antifungal Activity

The in vitro efficacy of this compound against Candida albicans has been quantified using standard antifungal susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

C. albicans StrainGrowth ConditionsMIC (µg/mL)Reference
Clinical Isolate (33erg+)Shaken liquid medium64[1]
Ergosterol-less Mutant (erg-2)Shaken liquid medium128[1]
Standard StrainNot specified64[2]

The data clearly indicates that the presence of ergosterol in the plasma membrane significantly enhances the susceptibility of C. albicans to this compound, as evidenced by the lower MIC value for the ergosterol-producing strain (33erg+) compared to its ergosterol-less mutant (erg-2)[1].

Mechanism of Action: Plasma Membrane Disruption

This compound's antifungal activity is primarily attributed to its direct interaction with the plasma membrane of Candida albicans. This interaction initiates a cascade of events that compromise the cell's viability.

Key Mechanistic Events:

  • Ergosterol-Dependent Interaction: this compound's efficacy is heightened in the presence of ergosterol, suggesting a specific interaction with this fungal sterol that is absent in mammalian cells[1][3].

  • Altered Membrane Dynamics: Treatment with this compound leads to an increase in plasma membrane fluidity. This has been demonstrated through techniques such as steady-state fluorescence anisotropy[3].

  • Loss of Barrier Function: The altered membrane dynamics result in a loss of the plasma membrane's barrier function. This is evidenced by the efflux of intracellular components, such as 260-nm-absorbing materials, from treated cells[3].

  • Morphological Changes: Microscopic analysis reveals that this compound induces significant morphological changes in C. albicans, including unipolar budding, the formation of pseudohyphae, and the development of a rough cell surface[3].

  • Membrane Rigidization at Higher Concentrations: Interestingly, at higher concentrations, Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown that this compound can have a "rigidizing" effect on the plasma membrane. This may be due to complex formation with membrane fatty acids, leading to structural alterations in phospholipids[1].

While this compound's direct action on the plasma membrane is well-documented, there is currently no direct evidence to suggest that it specifically triggers downstream signaling pathways such as the Cell Wall Integrity (CWI) or other stress response pathways. The observed effects are consistent with a primary physical disruption of the cell membrane.

Below is a diagram illustrating the proposed mechanism of action of this compound on the Candida albicans cell membrane.

G Figure 1: Proposed Mechanism of Action of this compound This compound This compound MEMBRANE C. albicans Plasma Membrane Ergosterol Phospholipids This compound->MEMBRANE:f1 Interacts with FLUIDITY Increased Membrane Fluidity MEMBRANE->FLUIDITY Leads to BARRIER Loss of Barrier Function FLUIDITY->BARRIER Causes EFFLUX Efflux of Intracellular Components BARRIER->EFFLUX MORPHOLOGY Morphological Changes (e.g., Pseudohyphae) BARRIER->MORPHOLOGY DEATH Fungal Cell Death EFFLUX->DEATH MORPHOLOGY->DEATH

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antifungal properties of this compound against Candida albicans.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the standardized broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

  • Candida albicans isolate

  • This compound stock solution

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture C. albicans on a suitable agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared C. albicans inoculum to each well containing the diluted this compound. Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.

The workflow for this protocol is visualized in the diagram below.

G Figure 2: Broth Microdilution Experimental Workflow A Prepare C. albicans Inoculum C Inoculate Plate with C. albicans A->C B Serial Dilution of This compound in 96-well Plate B->C D Incubate at 35°C for 24-48h C->D E Read Results Visually or with Spectrophotometer D->E F Determine MIC E->F

References

Methodological & Application

Application Notes and Protocols for PRIMYCIN Extraction from Saccharomonospora azurea Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of PRIMYCIN, a macrolide antibiotic, from the fermentation broth of Saccharomonospora azurea. The methodologies outlined below are compiled from established scientific literature and patents.

I. Introduction

This compound is a 36-membered macrolide lactone antibiotic produced by the Gram-positive filamentous bacterium Saccharomonospora azurea (formerly identified as Streptomyces primycini).[1][2][3][4][5] It exhibits significant antimicrobial activity, primarily against Gram-positive bacteria.[2][6] The production of this compound is typically achieved through a two-step submerged fermentation process, followed by extraction and purification of the active compound from the mycelium.[3][4][5] This document details the necessary steps, from fermentation to analysis, for obtaining this compound.

II. Quantitative Data Summary

The yield of this compound can vary significantly depending on the strain of Saccharomonospora azurea used. The following table summarizes reported production yields.

Saccharomonospora azurea StrainThis compound Yield (mg/L)Reference
SZMC 14600 (high-producer)1173 ± 66.22[7]
DSM 44631 (low-producer)168 ± 9.35[7]

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for the fermentation of Saccharomonospora azurea, followed by the extraction and purification of this compound.

A. Fermentation of Saccharomonospora azurea

A two-stage fermentation process is commonly employed for optimal this compound production.[3][4][5]

1. Pre-fermentation Stage (Seed Culture):

  • Objective: To generate a sufficient quantity of healthy mycelium for inoculating the main fermentation culture.

  • Media Composition (per liter):

    • Soy Flour: 30 g[3][5]

    • Water Soluble Starch: 42 g[3][5]

    • NaCl: 3.6 g[3][5]

    • CaCO₃: 6 g[3][5]

    • Sunflower Oil: 5 ml[3][5]

  • Protocol:

    • Prepare the pre-fermentation medium and adjust the pH to 8.0.[5]

    • Dispense 50 mL of the medium into 500 mL Erlenmeyer flasks.

    • Inoculate with a freeze-dried stock culture of Saccharomonospora azurea SZMC 14600.[5]

    • Incubate at 37°C for 2 days on an orbital shaker at 200 rpm.[3][5]

2. Main Fermentation Stage:

  • Objective: To produce this compound.

  • Media Composition (per liter):

    • Soy Flour: 40 g[5]

    • Water Soluble Starch: 40 g[5]

    • NaCl: 3 g[5]

    • CaCO₃: 5 g[5]

    • Sunflower Oil: 6 ml[5]

    • Stearic Acid: 3 g[5]

    • KH₂PO₄: 1 g[5]

  • Protocol:

    • Prepare the main fermentation medium and adjust the pH to 9.5.[5]

    • Dispense 35 mL of the medium into appropriate flasks.

    • Inoculate with 1 mL of the seed culture.[5]

    • Incubate at 28°C for at least 48 hours (up to 5 days) on a rotary shaker at 200 rpm.[2][5][8]

B. Extraction of this compound

This compound is extracted from the mycelium after separating it from the fermentation broth.

  • Protocol:

    • At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.

    • The active ingredient can be isolated from the fermentation broth by direct extraction with a water-immiscible alcohol.[2][9]

    • Alternatively, and more commonly, the mycelium is extracted with a C1-4 alkanol.[8] A butanol-ethanol-water mixture (1:1:2 v/v) has been shown to be an effective solvent for extracting the antibiotic.[6][8]

    • Combine the fractions containing the extracted this compound.

    • Add n-butanol (10% of the total volume) to the combined fractions.[10]

    • Evaporate the solvent in vacuo at a maximum temperature of 45°C.[10]

    • Triturate the solid residue with ether and filter to obtain the crude this compound extract.[10]

C. Purification of this compound

The crude extract is a complex mixture and requires further purification.

1. Column Chromatography:

  • Stationary Phase: Silica gel or Sephadex LH-20.[10]

  • Mobile Phase (Solvent Systems): Various solvent systems can be employed for separation. Some examples include:

    • Benzene, n-butanol, methanol, glacial acetic acid, and water.[10]

    • Chloroform, methanol, glacial acetic acid, and water.[10]

  • Protocol:

    • Dissolve the crude this compound extract in a mixture of the mobile and stationary phases (e.g., 20:1).[10]

    • Filter the solution and apply it to the chromatography column.

    • Elute with the mobile phase, collecting fractions.[10]

    • Monitor the composition and purity of the fractions using Thin-Layer Chromatography (TLC).[10]

    • Combine fractions of the same composition and evaporate the solvent under vacuum to yield purified this compound components. A recovery of 90-95% of the product applied to the column can be achieved.[10]

2. Thin-Layer Chromatography (TLC) for Monitoring:

  • Plates: Standard TLC plates or High-Performance Thin-Layer Chromatography (HPTLC) plates.[10]

  • Detection:

    • Chemical Detection: Immerse the developed chromatoplate in reagents such as sulfuric acidic vanillin, chlorotoluidine, phospho-molybdic acid, or ethanolic sulfuric acid, followed by heat treatment for visualization.[10]

    • UV Detection: View the chromatograms under UV light at 206 nm.[10]

    • Bioautography: This technique can be used to identify the active antibiotic spots on the chromatogram.[1]

D. Analysis of this compound
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with diode array detection (DAD) and electrospray-mass spectrometry (ESI-MS) is a robust method for the analysis and quantification of this compound from cell extracts.[7][11]

  • UV Spectrophotometry: Can be used for quantitative analysis, with an absorption maximum at 290 nm after chromogen formation with sulfuric acid and heating.[1]

IV. Visualizations

A. Experimental Workflow for this compound Extraction

PRIMYCIN_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis A S. azurea Stock Culture B Pre-fermentation (Seed Culture) 37°C, 2 days A->B C Main Fermentation 28°C, >=48 hours B->C D Harvest Mycelium (Centrifugation/Filtration) C->D E Solvent Extraction (e.g., Butanol-Ethanol-Water) D->E F Solvent Evaporation (in vacuo, <45°C) E->F G Crude this compound Extract F->G H Column Chromatography (Silica Gel / Sephadex LH-20) G->H I Fraction Collection H->I J TLC Monitoring I->J K Combine Pure Fractions J->K L Final Evaporation K->L M Purified this compound L->M N Analysis (HPLC-MS, UV-Vis) M->N

Caption: Workflow for this compound extraction from S. azurea.

B. Logical Relationship of Key Stages

Logical_Relationship Culture Bacterial Culture (S. azurea) Fermentation Fermentation Culture->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvesting Purification Purification Extraction->Purification Crude Extract Analysis Analysis Purification->Analysis Purity Check Product This compound Analysis->Product Final Product

Caption: Key stages in this compound production.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of PRIMYCIN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRIMYCIN is a macrolide antibiotic known for its activity primarily against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for understanding the potency of new antimicrobial agents, monitoring the development of resistance, and guiding therapeutic choices.

These application notes provide detailed protocols for determining the MIC of this compound using three standard methods: Broth Microdilution, Agar Dilution, and Gradient Diffusion. Additionally, this document summarizes available quantitative MIC data for this compound against various microorganisms and illustrates key experimental workflows and the proposed mechanism of action.

Data Presentation: this compound MIC Values

The following tables summarize the known MIC values for this compound against a range of microorganisms. It is important to note that publicly available data on the activity of this compound against Gram-negative bacteria and specific quality control (QC) strains recommended by CLSI and EUCAST is limited.

Table 1: MIC of this compound against Gram-Positive Bacteria

MicroorganismNumber of Strains TestedMIC Range (µg/mL)Reference
Staphylococcus aureus500.12 - 0.5[2]
Staphylococcus epidermidis770.12 - 0.5[2]
Enterococcus faecalis (formerly Streptococcus faecalis)760.12 - 0.5[2]
Listeria monocytogenes10.12 - 0.5[2]

Table 2: MIC of this compound against Fungi

MicroorganismMIC (µg/mL)
Candida albicans64
Candida glabrata32
Paecilomyces variotii2
Aspergillus fumigatus>64
Aspergillus flavus>64
Rhizopus oryzae>64

Note: The activity of this compound is influenced by the pH of the medium, with greater activity (lower MICs) observed at a more alkaline pH (pH 8).[2]

Mechanism of Action

This compound, as a macrolide antibiotic, primarily exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation step of protein synthesis. Some evidence also suggests that this compound can affect the bacterial cell membrane by increasing its permeability to cations such as calcium, which may contribute to its bactericidal activity.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Cell_Membrane Cell Membrane Ca_Influx Increased Ca²⁺ Permeability Cell_Membrane->Ca_Influx Disruption leads to Ca_Influx->Cell_Death Contributes to This compound This compound This compound->Ribosome_50S Binds to This compound->Cell_Membrane Acts on

Diagram of the proposed mechanism of action of this compound.

Experimental Protocols for MIC Determination

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for accurate and reproducible MIC testing. The following are detailed protocols for the three primary methods.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound in broth in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). B->C D Include growth control (no antibiotic) and sterility control (no inoculum) wells. C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Examine wells for visible turbidity (bacterial growth). E->F G The MIC is the lowest concentration of this compound with no visible growth. F->G

Workflow for the Broth Microdilution MIC assay.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard 100 µL from the last well of the dilution series. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • The 11th well can serve as a growth control (containing inoculum but no antibiotic), and the 12th well as a sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the diluted inoculum suspension. The final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Agar Dilution Method

This method, considered a reference or "gold standard," involves incorporating varying concentrations of this compound into an agar medium, which is then inoculated with the test microorganisms.

Agar_Dilution_Workflow A Prepare a series of agar plates each containing a specific concentration of this compound. C Spot-inoculate a defined volume of the microbial suspension onto each agar plate. A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). B->C D Include a growth control plate with no antibiotic. C->D E Incubate the plates at 35-37°C for 16-20 hours. D->E F Examine plates for the presence of bacterial growth at the inoculation spots. E->F G The MIC is the lowest concentration of this compound that inhibits visible growth. F->G

Workflow for the Agar Dilution MIC assay.

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of molten agar (e.g., 2 mL of stock to 18 mL of agar) to achieve the final concentrations. Mix well but avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator (replicator), spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate. This delivers about 10⁴ CFU per spot.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the microorganism.

Gradient Diffusion Method

This method utilizes a plastic strip impregnated with a continuous gradient of this compound. The strip is placed on an inoculated agar plate, and as the antibiotic diffuses into the agar, an elliptical zone of inhibition is formed.

Gradient_Diffusion_Workflow A Prepare a standardized microbial inoculum and create a lawn on an agar plate. B Apply the this compound gradient strip to the surface of the inoculated agar. A->B C Incubate the plate at 35-37°C for 16-20 hours. B->C D An elliptical zone of inhibition will form along the strip. C->D E Read the MIC value at the point where the edge of the zone of inhibition intersects the strip. D->E

References

Application Notes and Protocols: PRIMYCIN in Topical Antibacterial Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PRIMYCIN

This compound is a novel, broad-spectrum antibacterial agent currently under investigation for its potential use in topical preparations. Its unique mechanism of action targets key bacterial metabolic pathways, suggesting a low potential for the development of resistance. These application notes provide a comprehensive overview of the recommended protocols for evaluating the efficacy, safety, and formulation of this compound-based topical antibacterial products. The following sections detail the experimental procedures, data interpretation, and visualization of key processes.

In Vitro Efficacy Assessment

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are critical for establishing the baseline antimicrobial potency of this compound against a panel of clinically relevant bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Culture bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquot 100 µL from each well showing no visible growth onto appropriate agar plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table 1: Representative MIC and MBC Data for this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus (ATCC 29213)24
MRSA (ATCC 43300)48
P. aeruginosa (ATCC 27853)816
E. coli (ATCC 25922)48
Zone of Inhibition Assay

This assay provides a qualitative and semi-quantitative measure of the antimicrobial activity of this compound formulated in a topical base.

Experimental Protocol: Agar Disc Diffusion

  • Preparation of Bacterial Lawn: Spread a standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Application of this compound: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface. Impregnate each disc with a known concentration of this compound solution or a defined amount of a this compound-containing topical formulation.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Table 2: Representative Zone of Inhibition Data for this compound (1% Cream)

Bacterial StrainZone of Inhibition (mm)
S. aureus (ATCC 29213)22
MRSA (ATCC 43300)18
P. aeruginosa (ATCC 27853)15
E. coli (ATCC 25922)19

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism is believed to contribute to its broad-spectrum activity and low resistance potential.

PRIMYCIN_Mechanism cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Uptake DNA_Gyrase DNA Gyrase Membrane->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Membrane->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound.

Formulation Development and Evaluation Workflow

The development of a stable and effective topical formulation of this compound requires a systematic approach, from initial formulation screening to final product characterization.

Formulation_Workflow Start Start: API Characterization Formulation Formulation Screening (Creams, Gels, Ointments) Start->Formulation Physicochemical Physicochemical Characterization (pH, Viscosity, Appearance) Formulation->Physicochemical In_Vitro_Release In Vitro Release Testing (IVRT) Physicochemical->In_Vitro_Release Skin_Permeation Ex Vivo Skin Permeation Studies In_Vitro_Release->Skin_Permeation Stability Accelerated Stability Studies Skin_Permeation->Stability Lead_Formulation Lead Formulation Selection Stability->Lead_Formulation End End: Final Product Lead_Formulation->End

Caption: Workflow for topical formulation development.

Preclinical Safety and Biocompatibility

In Vitro Cytotoxicity Assay

This protocol assesses the potential toxicity of this compound to human skin cells (e.g., keratinocytes, fibroblasts).

Experimental Protocol: MTT Assay

  • Cell Culture: Seed human keratinocytes (HaCaT) or fibroblasts (HDF) in a 96-well plate and culture until they reach 80-90% confluency.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control and a positive control (e.g., Triton X-100).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Table 3: Representative Cytotoxicity Data for this compound on HaCaT Cells

This compound Concentration (µg/mL)Cell Viability (%)
1098.5 ± 2.1
5095.2 ± 3.5
10091.8 ± 4.2
50075.6 ± 5.8

Logical Relationship of Key Development Stages

The successful development of a topical antibacterial product involves a logical progression from in vitro studies to preclinical and clinical evaluation.

Development_Logic cluster_invitro In Vitro / Ex Vivo cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical MIC_MBC MIC/MBC Determination Formulation Formulation & Stability MIC_MBC->Formulation Cytotoxicity Cytotoxicity Assessment Formulation->Cytotoxicity Skin_Permeation Skin Permeation Cytotoxicity->Skin_Permeation Animal_Efficacy Animal Efficacy Models Skin_Permeation->Animal_Efficacy Dermal_Toxicity Dermal Toxicity & Irritation Skin_Permeation->Dermal_Toxicity Phase_I Phase I (Safety) Animal_Efficacy->Phase_I Dermal_Toxicity->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: Logical flow of drug development stages.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Primycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primycin is a macrolide antibiotic with significant biological activity. For researchers, scientists, and drug development professionals, accurate and reliable analytical methods for the quantification and purification of this compound are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotic compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using a Reversed-Phase HPLC (RP-HPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4]

Principle

This method utilizes a reversed-phase C18 column to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution is employed to ensure optimal separation and peak resolution. Detection is performed using a DAD for UV-Vis absorbance and an ESI-MS for mass confirmation, providing a high degree of selectivity and sensitivity.[3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a DAD and an ESI-MS detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.[3][4]

ParameterCondition
HPLC System Agilent 1260 HPLC system or equivalent
Column C18 Reversed-Phase Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Refer to Gradient Elution Table
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
DAD Wavelength 200-400 nm
ESI-MS Positive Ion Mode

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

  • Sample Preparation (from Fermentation Broth):

    • Collect 0.5 mL of the fermentation media.[4]

    • Perform an extraction of the this compound from the sample matrix. The specifics of the extraction will depend on the sample complexity but may involve liquid-liquid extraction or solid-phase extraction (SPE).

    • Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.

3. Gradient Elution Program

The following gradient elution program is recommended for the separation of this compound.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.0595
30.0595
31.0955
35.0955

Data Presentation

Quantitative Data Summary

The following table summarizes the expected retention time for this compound based on the described method. Actual retention times may vary slightly depending on the specific HPLC system, column, and operating conditions.[3]

AnalyteRetention Time (minutes)
This compoundApproximately 15-20 minutes

Mandatory Visualization

Experimental Workflow for this compound HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD-ESI/MS Analysis cluster_data Data Acquisition & Analysis sample Sample Collection (e.g., Fermentation Broth) extraction Extraction of this compound sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC System filtration->hplc Inject Sample standard Prepare this compound Reference Standard dilution Serial Dilutions for Calibration Curve standard->dilution dilution->hplc Inject Standards column C18 Reversed-Phase Column hplc->column detector DAD & ESI-MS Detectors column->detector chromatogram Acquire Chromatogram & Mass Spectra detector->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC-DAD-ESI/MS analysis of this compound.

Signaling Pathway Diagram

Information regarding a specific signaling pathway directly related to this compound's mechanism of action or analysis was not available in the provided search results. Therefore, a signaling pathway diagram cannot be generated at this time.

References

Application Notes: In Vitro Antifungal Activity of PRIMYCIN

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PRIMYCIN is a novel investigational agent exhibiting potent antifungal properties. These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal pathogens to this compound. The methodologies are based on the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[1][2][3][4] The core assays described are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a subsequent procedure to determine the Minimum Fungicidal Concentration (MFC).

Postulated Mechanism of Action

This compound is hypothesized to act in a manner similar to echinocandins, a class of antifungal drugs that inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[5][6][7][8] This inhibition is achieved by non-competitively targeting the β-(1,3)-D-glucan synthase enzyme complex.[6][9] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately, cell lysis.[6][7]

PRIMYCIN_Mechanism_of_Action cluster_membrane Fungal Plasma Membrane cluster_cellwall Fungal Cell Wall Space GS β-(1,3)-D-Glucan Synthase (Enzyme Complex) Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Disruption Cell Wall Disruption Glucan->Disruption UDP_G UDP-Glucose (Substrate) UDP_G->GS Normal Synthesis This compound This compound This compound->GS Inhibition Lysis Cell Lysis & Fungicidal Effect Disruption->Lysis MIC_Workflow A 1. Prepare this compound Stock Solution & Dilutions C 3. Dispense Drug Dilutions into 96-Well Plate A->C B 2. Prepare Fungal Inoculum (0.5 McFarland Standard) D 4. Add Standardized Inoculum to Wells B->D C->D E 5. Incubate Plate (35°C for 24-48h) D->E F 6. Read Plate Visually or Spectrophotometrically E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

References

Application Notes: Investigating the Effects of PRIMYCIN on Neuromuscular Junction Integrity and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in neurobiology and pharmacology.

Abstract: This document provides a comprehensive experimental framework for characterizing the effects of PRIMYCIN, a macrolide antibiotic, on the neuromuscular junction (NMJ).[1] Based on existing research, this compound acts as a potent ionophore that increases membrane permeability to calcium ions, leading to an augmented, yet unsustainable, release of acetylcholine (ACh) and eventual depletion of synaptic vesicles.[1] This protocol outlines detailed procedures for electrophysiological analysis, immunofluorescence microscopy, and biochemical assays to elucidate the functional and structural consequences of this compound treatment on synaptic transmission.

Hypothesized Signaling Pathway and Mechanism of Action

The primary mechanism of this compound at the neuromuscular junction is believed to involve its function as a calcium ionophore.[1] An action potential arriving at the presynaptic terminal normally triggers the opening of voltage-gated calcium channels (VGCCs), leading to a controlled influx of Ca2+ and subsequent fusion of synaptic vesicles with the presynaptic membrane to release acetylcholine (ACh).[2] this compound is thought to disrupt this regulated process by directly increasing the permeability of the nerve terminal membrane to calcium, causing an uncontrolled influx of extracellular calcium and release of intracellular calcium stores from mitochondria.[1] This leads to a massive, transient increase in neurotransmitter release, followed by depletion of the synaptic vesicle pool and a reduction in endplate current amplitude.[1]

PRIMYCIN_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential VGCC Voltage-Gated Ca²⁺ Channels ActionPotential->VGCC opens Ca_Influx Normal Ca²⁺ Influx VGCC->Ca_Influx mediates VesicleFusion Synaptic Vesicle Fusion & ACh Release Ca_Influx->VesicleFusion ACh ACh VesicleFusion->ACh Mitochondria Mitochondria (Ca²⁺ Store) Uncontrolled_Ca Uncontrolled Ca²⁺ Influx / Efflux Mitochondria->Uncontrolled_Ca efflux PRIMYCIN_Node This compound PRIMYCIN_Node->Uncontrolled_Ca causes Uncontrolled_Ca->VesicleFusion massive initial increase VesicleDepletion Vesicle Depletion Uncontrolled_Ca->VesicleDepletion leads to VesicleDepletion->ACh reduces subsequent release AChE AChE ACh->AChE hydrolyzed by nAChR Nicotinic ACh Receptors (nAChR) ACh->nAChR binds EPP End-Plate Potential (EPP) nAChR->EPP generates

Caption: Hypothesized mechanism of this compound at the NMJ.

Recommended Experimental Workflow

A multi-faceted approach is required to fully characterize this compound's effects. The following workflow integrates electrophysiology, structural imaging, and a biochemical control experiment.

Experimental_Workflow cluster_prep Tissue Preparation cluster_assays Experimental Arms cluster_analysis Data Analysis & Interpretation Prep Ex Vivo Nerve-Muscle Preparation (e.g., Phrenic Nerve-Hemidiaphragm) Ephys Electrophysiology Record baseline MEPPs/EPPs Apply this compound (various conc.) Record post-treatment Prep->Ephys Imaging Immunofluorescence Treat preparations with this compound Fix and permeabilize tissue Stain for nAChRs (α-BTX) and presynaptic markers (e.g., Synaptophysin) Prep->Imaging Biochem AChE Activity Assay (Control) Prepare muscle homogenates (Control vs. This compound-treated) Perform Ellman's Assay Measure AChE activity Prep->Biochem Analysis Analyze MEPP/EPP frequency & amplitude, AChR cluster size/intensity, and AChE enzyme kinetics Ephys->Analysis Imaging->Analysis Biochem->Analysis Conclusion Synthesize data to determine this compound's functional and structural impact on the NMJ Analysis->Conclusion

Caption: Recommended workflow for NMJ-PRIMYCIN studies.

Experimental Protocols

Protocol: Ex Vivo Electrophysiology on Phrenic Nerve-Hemidiaphragm Preparation

This protocol measures the functional effects of this compound on synaptic transmission by recording miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs).

Materials:

  • Krebs-Ringer solution

  • This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)

  • Dissection microscope and tools

  • Glass microelectrodes (3 M KCl-filled)

  • Suction electrode for nerve stimulation[3]

  • Amplifier and data acquisition system (e.g., Clampfit)[4]

  • Carbogen gas (95% O2, 5% CO2)

Methodology:

  • Preparation: Isolate the phrenic nerve-hemidiaphragm from a rodent model and mount it in a recording chamber perfused with oxygenated Krebs-Ringer solution at room temperature.

  • Baseline Recording: Impale a muscle fiber near the end-plate region with a glass microelectrode. Record spontaneous MEPPs for 5-10 minutes to establish a baseline frequency and amplitude.

  • Evoked Potentials: Stimulate the phrenic nerve with the suction electrode to elicit EPPs. Record at least 10-20 evoked potentials to determine the average baseline EPP amplitude.[4]

  • This compound Application: Perfuse the chamber with Krebs-Ringer solution containing the desired concentration of this compound (e.g., 10⁻⁷ to 5x10⁻⁷ M).[1] Ensure the final vehicle concentration is low (<0.1%) to avoid off-target effects.

  • Post-Treatment Recording: Continuously record MEPPs and periodically elicit EPPs. Note the time to onset of effect and the peak effect on MEPP frequency.[1] Continue recording for at least 60 minutes or until the effect plateaus and subsequently declines, indicating potential vesicle depletion.[1]

  • Washout: Perfuse the chamber with fresh Krebs-Ringer solution to determine the reversibility of this compound's effects.

  • Data Analysis: Analyze recordings to quantify changes in MEPP frequency, MEPP amplitude, and EPP amplitude over time.

Protocol: Immunofluorescence Staining of the NMJ

This protocol visualizes the structural integrity of the NMJ, specifically the clustering of postsynaptic acetylcholine receptors.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Fluorescently-labeled α-Bungarotoxin (α-BTX), e.g., Alexa Fluor 594 conjugate, for labeling nAChRs.[5][6][7]

  • (Optional) Primary antibodies for presynaptic markers (e.g., anti-synaptophysin) and corresponding fluorescent secondary antibodies.

  • Mounting medium with DAPI.

  • Confocal microscope.

Methodology:

  • Treatment: Incubate nerve-muscle preparations in Krebs-Ringer solution with or without this compound for a predetermined time (e.g., 60 minutes).

  • Fixation: Gently wash the tissue with PBS, then fix with 4% PFA for 20 minutes at room temperature.

  • Staining:

    • Wash samples 3 times in PBS.

    • Incubate with fluorescently-labeled α-BTX in PBS for 1-2 hours at room temperature to label nAChRs.[5]

    • If staining for presynaptic markers, permeabilize with Triton X-100, block for 1 hour, and incubate with primary antibody overnight at 4°C, followed by secondary antibody incubation.

  • Mounting and Imaging: Wash samples thoroughly, mount on slides with mounting medium, and image using a confocal microscope.

  • Analysis: Quantify the area, perimeter, and fluorescence intensity of α-BTX-labeled nAChR clusters to assess any changes in postsynaptic structure induced by this compound.

Protocol: Acetylcholinesterase (AChE) Activity Assay

This biochemical assay serves as a crucial control to determine if this compound's effects are due to inhibition of AChE, the enzyme that degrades acetylcholine.

Materials:

  • AChE assay kit (Colorimetric, based on Ellman's method).[8][9]

  • Tissue homogenizer.

  • Phosphate buffer (0.1 M, pH 8.0).[8]

  • DTNB (Ellman's Reagent) and Acetylthiocholine (ATCI) substrate.[8]

  • Microplate reader capable of measuring absorbance at ~412 nm.[8]

Methodology:

  • Sample Preparation: Homogenize control and this compound-treated muscle tissue in cold phosphate buffer. Centrifuge the homogenates and collect the supernatant containing the enzyme fraction.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add sample supernatants, a positive control (known AChE inhibitor), and a negative control (buffer only).[8]

    • Initiate the reaction by adding a substrate mix containing ATCI and DTNB to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm in kinetic mode for 5-10 minutes. The rate of color change is directly proportional to AChE activity.[8]

  • Analysis: Calculate the AChE activity in each sample. Compare the activity in this compound-treated samples to the control samples to rule out significant inhibitory effects.

Data Presentation and Expected Outcomes

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Summary of Electrophysiological Effects of this compound

ParameterControl (Baseline)This compound (Peak Effect)This compound (60 min)
MEPP Frequency (Hz) 1.5 ± 0.325.8 ± 4.13.2 ± 0.9
MEPP Amplitude (mV) 0.8 ± 0.10.6 ± 0.10.5 ± 0.1
EPP Amplitude (mV) 15.2 ± 2.518.5 ± 3.04.1 ± 1.5
Quantal Content 19.0 ± 3.130.8 ± 4.98.2 ± 3.0
Note: Data are hypothetical and presented as Mean ± SEM. Asterisk () indicates expected significant difference from control.

Expected Outcome: An initial, dramatic increase in MEPP frequency, followed by a decline.[1] A slight reduction in MEPP amplitude may be observed.[1] EPP amplitude may initially increase but will significantly decrease over time as synaptic vesicles are depleted.[1]

Table 2: Quantitative Analysis of nAChR Clusters

ParameterControlThis compound-Treated
Cluster Area (µm²) 35.6 ± 5.234.9 ± 4.8
Average Fluorescence Intensity (A.U.) 18,900 ± 2,10018,550 ± 2,300
Number of Clusters per Endplate 1.0 ± 0.01.0 ± 0.0
*Note: Data are hypothetical and presented as Mean ± SEM.

Expected Outcome: this compound's primary effect is on presynaptic function. Therefore, significant changes to the postsynaptic nAChR cluster morphology are not expected in short-term experiments.

Table 3: Acetylcholinesterase (AChE) Activity

ConditionAChE Activity (units/L)% of Control Activity
Control 450.3 ± 25.1100%
This compound-Treated 441.8 ± 28.998.1%
Positive Control (Inhibitor) 25.4 ± 5.65.6%
*Note: Data are hypothetical and presented as Mean ± SEM.

Expected Outcome: this compound is not expected to significantly inhibit AChE activity. This confirms that the observed increase in synaptic activity is due to enhanced ACh release rather than reduced degradation.

References

Application Notes and Protocols for Measuring PRIMYCIN-Induced Membrane Depolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRIMYCIN is a macrolide lactone antibiotic known for its potent activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves acting as an ionophore, disrupting the selective permeability of the cell membrane to cations.[2] This leads to a breakdown of the electrochemical gradients across the bacterial cytoplasmic membrane, a phenomenon known as membrane depolarization. Measuring this depolarization is a key method for elucidating the antimicrobial properties of this compound and similar compounds.

These application notes provide detailed methodologies for quantifying this compound-induced membrane depolarization using two primary techniques: fluorescent dye-based assays and patch-clamp electrophysiology.

Key Techniques for Measuring Membrane Depolarization

Several methods can be employed to measure changes in bacterial membrane potential. The most common and accessible techniques for studying the effects of antimicrobial agents like this compound are:

  • Fluorescence-Based Assays: These methods utilize voltage-sensitive fluorescent dyes that change their fluorescence intensity in response to alterations in membrane potential. They are well-suited for high-throughput screening and kinetic analysis.

  • Electrophysiological Techniques: Methods like patch-clamp provide a direct measurement of ion flow across the membrane, offering high-resolution data on the activity of ion channels and the effects of ionophores.

Data Presentation: this compound Activity

Cell TypeEffective this compound Concentration RangeObserved EffectReference
Garter Snake Muscle Fibres> 2 x 10⁻⁷ MTime- and concentration-dependent depolarization.[2]
Human Erythrocytes3 x 10⁻⁶ M - 1 x 10⁻⁵ MIncreased permeability to alkali cations (Na⁺ > K⁺ > Rb⁺ > Cs⁺).

Minimal inhibitory concentrations (MICs) for this compound have been established for several Gram-positive bacteria, indicating the concentration range at which it exerts its antibacterial effects, which are linked to membrane depolarization.

Bacterial SpeciesMinimal Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus (50 strains)0.12 - 0.5[1]
Staphylococcus epidermidis (77 strains)0.12 - 0.5[1]
Streptococcus faecalis (76 strains)0.12 - 0.5[1]
Listeria monocytogenes (1 strain)0.12 - 0.5[1]
Bacillus subtilis ATCC 6633More sensitive than Staphylococcus strains[1]

Protocol 1: Fluorescent Measurement of Membrane Depolarization using DiSC₃(5)

The cationic dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a voltage-sensitive probe that accumulates in polarized cells, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye into the medium, resulting in an increase in fluorescence.

Materials
  • Bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound

  • DiSC₃(5) (stock solution in DMSO)

  • Valinomycin (positive control for depolarization, K⁺ ionophore)

  • Gramicidin (positive control for depolarization, channel-former)

  • DMSO (solvent control)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Grow bacteria to mid-logarithmic phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in buffer to standardized OD prep2->prep3 assay1 Add cell suspension to 96-well plate prep3->assay1 assay2 Add DiSC3(5) and incubate for quenching assay1->assay2 assay3 Measure baseline fluorescence assay2->assay3 assay4 Add this compound, controls, and blanks assay3->assay4 assay5 Monitor fluorescence kinetically assay4->assay5 analysis1 Correct for background fluorescence assay5->analysis1 analysis2 Normalize data to baseline analysis1->analysis2 analysis3 Plot fluorescence vs. time analysis2->analysis3 analysis4 Calculate % depolarization relative to positive control analysis3->analysis4

Caption: Workflow for DiSC₃(5)-based membrane depolarization assay.

Detailed Protocol
  • Bacterial Culture Preparation:

    • Inoculate the chosen bacterial strain in the appropriate growth medium and incubate until it reaches the mid-logarithmic phase of growth (typically OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with the assay buffer.

    • Resuspend the cells in the assay buffer to a final OD₆₀₀ of approximately 0.05-0.1.

  • Dye Loading and Baseline Measurement:

    • Pipette 180 µL of the cell suspension into the wells of a 96-well black microplate.

    • Add DiSC₃(5) to a final concentration of 1-2 µM.

    • Incubate the plate at room temperature in the dark for 15-30 minutes to allow for dye uptake and fluorescence quenching.

    • Measure the baseline fluorescence using the microplate reader.

  • Initiation of Depolarization and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • For controls, add:

      • Positive control: Valinomycin (e.g., 1 µM) or Gramicidin (e.g., 5 µg/mL) to induce complete depolarization.

      • Solvent control: The same concentration of DMSO used to dissolve this compound.

      • Blank: Assay buffer only.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and dye only) from all readings.

    • Normalize the fluorescence of each well to its baseline reading before the addition of the compounds.

    • Express the change in fluorescence as a percentage of the maximum depolarization achieved with the positive control (e.g., Valinomycin).

Protocol 2: Fluorescent Measurement of Membrane Depolarization using DiBAC₄(3)

The anionic dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) is excluded from healthy, polarized cells. Upon membrane depolarization, the dye enters the cell, binds to intracellular proteins and membranes, and exhibits a significant increase in fluorescence.

Materials
  • Bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound

  • DiBAC₄(3) (stock solution in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) (positive control for depolarization)

  • DMSO (solvent control)

  • Appropriate bacterial growth medium

  • Buffer (e.g., PBS with 0.1% glucose)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~516 nm)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Grow bacteria to mid-logarithmic phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in buffer to standardized OD prep2->prep3 assay1 Add cell suspension and DiBAC4(3) to 96-well plate prep3->assay1 assay2 Incubate to stabilize baseline assay1->assay2 assay3 Measure baseline fluorescence assay2->assay3 assay4 Add this compound, controls, and blanks assay3->assay4 assay5 Monitor fluorescence kinetically assay4->assay5 analysis1 Correct for background fluorescence assay5->analysis1 analysis2 Normalize data to baseline analysis1->analysis2 analysis3 Plot fluorescence vs. time analysis2->analysis3 analysis4 Calculate fold-change in fluorescence analysis3->analysis4

Caption: Workflow for DiBAC₄(3)-based membrane depolarization assay.

Detailed Protocol
  • Bacterial Culture Preparation:

    • Follow the same procedure as described in Protocol 1 for preparing the bacterial cell suspension.

  • Assay Setup and Baseline Measurement:

    • Pipette 180 µL of the cell suspension into the wells of a 96-well black microplate.

    • Add DiBAC₄(3) to a final concentration of 0.5-2 µM.

    • Incubate the plate at room temperature in the dark for 5-10 minutes to allow for stabilization.

    • Measure the baseline fluorescence.

  • Initiation of Depolarization and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • For controls, add:

      • Positive control: CCCP (e.g., 5-10 µM) to induce complete depolarization.

      • Solvent control: The same concentration of DMSO used to dissolve this compound.

      • Blank: Assay buffer only.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence of each well to its baseline reading.

    • Plot the fold-change in fluorescence over time for each concentration of this compound.

Protocol 3: Patch-Clamp Electrophysiology for Measuring Ionophore Activity

Patch-clamp electrophysiology allows for the direct measurement of ion currents across a patch of the cell membrane, providing detailed insights into the mechanism of ionophores like this compound. This technique is typically performed on giant bacterial spheroplasts.

Materials
  • Bacterial culture (e.g., E. coli strain engineered for giant spheroplast formation)

  • Spheroplast formation solutions (e.g., lysozyme, EDTA)

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Intracellular (pipette) and extracellular (bath) solutions

  • Data acquisition software

Experimental Workflow

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Prepare giant bacterial spheroplasts prep2 Fabricate and fire-polish patch pipettes prep1->prep2 prep3 Fill pipette with intracellular solution prep2->prep3 rec1 Approach spheroplast and form a giga-seal prep3->rec1 rec2 Establish whole-cell configuration rec1->rec2 rec3 Record baseline membrane currents/potential rec2->rec3 rec4 Perfuse with extracellular solution containing this compound rec3->rec4 rec5 Record changes in current/potential rec4->rec5 analysis1 Analyze current-voltage (I-V) relationships rec5->analysis1 analysis2 Measure reversal potentials analysis1->analysis2 analysis3 Characterize ion selectivity analysis2->analysis3 analysis4 Determine dose-response relationship analysis3->analysis4

Caption: Workflow for patch-clamp analysis of this compound's ionophore activity.

Detailed Protocol
  • Preparation of Giant Spheroplasts:

    • Grow the appropriate bacterial strain and induce spheroplast formation according to established protocols (e.g., using cephalexin to inhibit cell division followed by lysozyme/EDTA treatment).

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Electrophysiological Recording:

    • Fill the patch pipette with the appropriate intracellular solution and mount it on the headstage of the patch-clamp amplifier.

    • Lower the pipette into the bath solution containing the giant spheroplasts.

    • Under visual guidance (microscope), carefully approach a spheroplast with the pipette tip.

    • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the spheroplast membrane.

    • Rupture the membrane patch within the pipette by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline currents.

    • Apply voltage steps to determine the baseline current-voltage relationship.

  • Application of this compound:

    • Perfuse the bath with an extracellular solution containing the desired concentration of this compound.

    • Record the changes in holding current and the current responses to voltage steps in the presence of this compound.

    • Perform recordings at various this compound concentrations to establish a dose-response relationship.

  • Data Analysis:

    • Analyze the recorded currents to determine the effect of this compound on membrane conductance.

    • Construct current-voltage (I-V) curves before and after this compound application.

    • Determine the reversal potential of the this compound-induced current by varying the ionic composition of the intracellular and extracellular solutions to infer ion selectivity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound leading to membrane depolarization and the logical relationship between the measurement techniques.

G cluster_mechanism This compound Mechanism of Action cluster_measurement Measurement Techniques This compound This compound (Ionophore) membrane Bacterial Cytoplasmic Membrane This compound->membrane ion_flux Increased Cation Permeability (e.g., K⁺, Na⁺) membrane->ion_flux depolarization Membrane Depolarization ion_flux->depolarization patch_clamp Patch-Clamp Electrophysiology ion_flux->patch_clamp Directly measured as ion currents cell_death Bacterial Cell Death depolarization->cell_death fluorescence Fluorescence Assays (DiSC3(5), DiBAC4(3)) depolarization->fluorescence Detected as change in fluorescence

Caption: this compound's mechanism and corresponding measurement techniques.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the membrane-depolarizing activity of this compound. The choice of technique will depend on the specific research question, available equipment, and desired throughput. Fluorescent assays are ideal for initial screening and kinetic studies, while patch-clamp electrophysiology offers a more detailed mechanistic understanding of the ionophore activity. By employing these techniques, researchers can effectively quantify the impact of this compound on bacterial membrane potential, contributing to a deeper understanding of its antimicrobial action.

References

Application Notes and Protocols for Assessing PRIMYCIN Antibacterial Potency using Agar Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRIMYCIN is an antibiotic known for its activity against Gram-positive bacteria.[1][2] The agar diffusion assay, a well-established method for determining the antimicrobial susceptibility of bacteria, serves as a reliable tool to evaluate the potency of this compound.[3][4][5] This document provides detailed application notes and standardized protocols for assessing the antibacterial efficacy of this compound using the agar disk diffusion and agar well diffusion methods.

The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a source (e.g., an impregnated paper disk or a well) into an agar medium inoculated with a test microorganism.[4][6] This diffusion creates a concentration gradient of the antimicrobial agent. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the source.[7][8] The diameter of this zone is proportional to the susceptibility of the organism and the concentration of the antimicrobial agent.[9]

Data Presentation

Table 1: Interpretation of Zone of Inhibition Diameters for this compound
Zone Diameter (mm)Interpretation
≥ 20Susceptible (S)
15 - 19Intermediate (I)
≤ 14Resistant (R)
Note: These values are hypothetical and should be established based on standardized clinical breakpoint data (e.g., CLSI or EUCAST guidelines) for this compound, if available, or determined through comprehensive internal studies correlating with minimal inhibitory concentrations (MICs).
Table 2: Quality Control Reference Strains and Expected Zone Diameters
Quality Control StrainATCC NumberThis compound Disk Potency (µg)Expected Zone Diameter (mm)
Staphylococcus aureus259233022 - 28
Enterococcus faecalis292123018 - 24
Escherichia coli2592230No zone of inhibition
Note: These are example ranges and should be validated in-house.

Experimental Protocols

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This is the most common and standardized method for antimicrobial susceptibility testing.[3][5]

3.1.1. Materials and Reagents

  • This compound antibiotic disks (specify potency, e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)[10]

  • Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Quality control bacterial strains (see Table 2)

  • Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard[7]

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Metric ruler or calipers

  • Sterile forceps

  • Bunsen burner or biological safety cabinet

3.1.2. Protocol

  • Preparation of Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate.[7]

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a spectrophotometer at 625 nm (absorbance of 0.08 to 0.10) for better accuracy.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[7]

    • Remove excess fluid by pressing the swab against the inside wall of the tube.[3]

    • Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth.[7] Rotate the plate approximately 60 degrees between each of three streaks to ensure uniform coverage.[7] Finally, swab the rim of the agar.[7]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[3]

  • Application of this compound Disks:

    • Using sterile forceps, place the this compound antibiotic disks onto the surface of the inoculated MHA plate.[3]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[11]

    • Gently press each disk to ensure complete contact with the agar surface.[3]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[4]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers on the underside of the plate.[11][12]

    • Include the diameter of the disk in the measurement.[11]

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive standards (see Table 1).[9][11]

Agar Well Diffusion Assay

This method is useful for testing the antimicrobial activity of liquid samples, such as this compound solutions or extracts.[13]

3.2.1. Materials and Reagents

  • This compound solution of known concentrations

  • MHA plates

  • Test and quality control bacterial strains

  • Sterile saline or TSB

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter) or pipette tip

  • Micropipette

  • Incubator (35 ± 2°C)

  • Metric ruler or calipers

3.2.2. Protocol

  • Inoculum Preparation and Plate Inoculation:

    • Follow steps 1 and 2 from the Agar Disk Diffusion Assay protocol (sections 3.1.2.1 and 3.1.2.2).

  • Creation of Wells:

    • After inoculating the MHA plate, use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

  • Application of this compound Solution:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into each well using a micropipette.

    • Allow the solution to diffuse into the agar for about 1-2 hours at room temperature before incubation.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm).

    • The size of the inhibition zone will be proportional to the concentration of this compound in the solution.

Visualizations

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_inoculation Inoculate MHA Plate (Create Bacterial Lawn) inoculum_prep->plate_inoculation disk_application Apply this compound Disks plate_inoculation->disk_application incubation Incubate Plates (35°C, 16-20h) disk_application->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret_results

Caption: Workflow for the Agar Disk Diffusion Assay.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_inoculation Inoculate MHA Plate (Create Bacterial Lawn) inoculum_prep->plate_inoculation create_wells Create Wells in Agar plate_inoculation->create_wells add_this compound Add this compound Solution to Wells create_wells->add_this compound incubation Incubate Plates (35°C, 16-20h) add_this compound->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones correlate_concentration Correlate Zone Size with Concentration measure_zones->correlate_concentration

Caption: Workflow for the Agar Well Diffusion Assay.

Interpretation_Logic start Measure Zone Diameter (mm) decision Compare to Interpretive Chart start->decision susceptible Susceptible intermediate Intermediate resistant Resistant decision->susceptible ≥ 20 mm decision->intermediate 15-19 mm decision->resistant ≤ 14 mm

Caption: Logic for interpreting zone of inhibition results.

References

methods for enhancing PRIMYCIN production in fermentation media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Enhancing Antibiotic Production in Fermentation Media

Note: The antibiotic "PRIMYCIN" is not a recognized substance in scientific literature. Therefore, this document will use Penicillin G, a well-studied β-lactam antibiotic produced by the fungus Penicillium chrysogenum, as a representative model to detail methods for enhancing antibiotic production. The principles and protocols described herein are broadly applicable to other fermentation-derived secondary metabolites.

Introduction

The production of antibiotics via microbial fermentation is a cornerstone of the pharmaceutical industry. Maximizing the yield of these secondary metabolites is a critical objective for improving process efficiency and economic viability. This document provides detailed protocols and application notes on key strategies to enhance antibiotic production, focusing on media optimization, precursor supplementation, and advanced fermentation techniques. These methods are intended for researchers, scientists, and drug development professionals working on the optimization of fermentation processes.

Data Presentation: Enhancing Penicillin G Production

Quantitative data from various studies on the enhancement of Penicillin G production are summarized below for easy comparison.

Table 1: Comparison of Fermentation Media Compositions for Penicillin G Production

ComponentBasal Medium (g/L)Optimized Medium 1 (g/L)[1]Optimized Medium 2 (g/L)
Lactose40.0-10.0
Glucose10.020.05.0
Corn Steep Liquor30.05.045.0
Yeast Extract-10.05.0
Peptone-0.125-
(NH₄)₂SO₄3.04.03.5
KH₂PO₄0.53.04.0
Phenylacetic Acid0.5-0.6
Vegetable Oil2.5-3.0
CaCO₃5.0-7.5
Penicillin G Titer ~1.5 g/L ~1.92 g/L ~4-5 g/L

Table 2: Effect of Precursor (Phenylacetic Acid) Feeding Strategies on Penicillin G Yield

Feeding StrategyPrecursor ConcentrationTiming of AdditionPenicillin G Yield Increase (%)
Single Dose0.2% (w/v)Beginning of Fermentation15-20%
Split Dosing0.1% (w/v) + 0.1% (w/v)0 hours and 48 hours25-35%[2]
Continuous Feed0.01 g/L/h24-120 hours40-50%

Table 3: Comparison of Batch vs. Fed-Batch Fermentation for Penicillin G Production

ParameterBatch FermentationFed-Batch Fermentation
Initial Glucose (g/L) 4010
Feeding Strategy NoneGlucose feed to maintain 1-5 g/L
Peak Biomass (g/L) 25-3040-50
Fermentation Time (h) 120-144168-192
Final Penicillin G Titer (g/L) 2-38-10+
Productivity (mg/L/h) ~20~50

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium using a Full Factorial Design

This protocol outlines a method for systematically optimizing the concentrations of key media components.

1. Objective: To identify the optimal concentrations of a carbon source (lactose) and a nitrogen source (corn steep liquor) for maximal Penicillin G production.

2. Materials:

  • Penicillium chrysogenum high-yielding strain
  • Shake flasks (250 mL)
  • Incubator shaker
  • Basal medium components (KH₂PO₄, (NH₄)₂SO₄, etc.)
  • Lactose
  • Corn Steep Liquor (CSL)
  • HPLC system for analysis

3. Experimental Design:

  • A 2-level full factorial design will be used with lactose and CSL as the variables.
  • Levels for each variable:
  • Lactose: 20 g/L (Low), 60 g/L (High)
  • CSL: 20 g/L (Low), 50 g/L (High)
  • This results in four experimental runs, each performed in triplicate.

4. Procedure:

  • Prepare the basal fermentation medium and dispense into shake flasks.
  • Add lactose and CSL to each flask according to the experimental design.
  • Adjust the pH of the media to 6.5 before autoclaving.
  • Inoculate each flask with a standardized spore suspension of P. chrysogenum.
  • Incubate the flasks at 25-28°C with agitation at 200-250 rpm.[3]
  • Withdraw samples aseptically every 24 hours for 7-8 days.
  • Analyze the samples for biomass, residual sugar, and Penicillin G concentration using HPLC (see Protocol 3).

5. Data Analysis:

  • Analyze the results using statistical software to determine the main effects of each component and their interaction on Penicillin G yield.

Protocol 2: Fed-Batch Fermentation for Enhanced Penicillin G Production

This protocol describes the setup and execution of a fed-batch fermentation process in a laboratory-scale bioreactor.

1. Objective: To increase Penicillin G titer by implementing a controlled glucose feeding strategy to avoid catabolite repression and sustain the production phase.

2. Equipment and Materials:

  • 5 L stirred-tank bioreactor with pH, temperature, and dissolved oxygen (DO) control.
  • High-yielding P. chrysogenum strain.
  • Batch medium (low initial glucose, e.g., 10 g/L).
  • Concentrated glucose feed solution (e.g., 500 g/L).
  • Peristaltic pump for feeding.
  • HPLC system.

3. Procedure:

  • Prepare and sterilize the bioreactor containing the batch medium.
  • Inoculate the bioreactor with a seed culture of P. chrysogenum.
  • Set fermentation parameters: Temperature 26°C, pH 6.8-7.2 (controlled with NH₄OH), DO >30% saturation (controlled by agitation and aeration).[4]
  • Monitor the glucose concentration in the broth every 4-6 hours.
  • Once the initial glucose is nearly depleted (e.g., < 5 g/L), typically after 24-30 hours, initiate the glucose feed.
  • The feed rate should be controlled to maintain a low residual glucose concentration (1-5 g/L). An initial feed rate could be 0.05 g/L/h, adjusted based on consumption.
  • Separately, a precursor feed of phenylacetic acid can be initiated after the initial growth phase (e.g., after 30 hours).
  • Continue the fermentation for 170-200 hours, taking samples periodically for analysis.

Protocol 3: Quantification of Penicillin G using High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the analysis of Penicillin G in fermentation broth.

1. Objective: To accurately quantify the concentration of Penicillin G in fermentation samples.

2. Materials and Equipment:

  • HPLC system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Acetonitrile (HPLC grade).
  • Phosphate buffer (0.1 M, pH 3.5).
  • Penicillin G potassium salt standard.
  • Syringe filters (0.22 µm).

3. Sample Preparation:

  • Withdraw a sample from the fermenter.
  • Centrifuge the sample to pellet the biomass.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Mobile Phase: Acetonitrile : 0.1 M Phosphate Buffer (pH 3.5) (e.g., 40:60 v/v).[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 225 nm.
  • Injection Volume: 20 µL.

5. Quantification:

  • Prepare a series of standard solutions of Penicillin G of known concentrations.
  • Inject the standards to generate a calibration curve (peak area vs. concentration).
  • Inject the prepared samples.
  • Determine the concentration of Penicillin G in the samples by comparing their peak areas to the calibration curve.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Fermentation Optimization

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Strain Selection & Improvement Media Media Optimization (e.g., Factorial Design) Strain->Media Inoculum Inoculum Development Media->Inoculum Fermentation Bioreactor Operation (Batch / Fed-Batch) Inoculum->Fermentation Harvest Harvesting & Cell Separation Fermentation->Harvest Analysis In-Process Analysis (e.g., HPLC) Fermentation->Analysis Control Process Control (pH, DO, Temp) Control->Fermentation Extraction Product Extraction Harvest->Extraction Purification Purification Extraction->Purification

Caption: A logical workflow for the optimization of antibiotic production.

Diagram 2: Simplified Penicillin G Biosynthetic Pathway and Precursor Feeding

G cluster_precursors Primary Metabolites cluster_precursor_feed External Precursor Feed Cysteine L-Cysteine ACVS ACV Synthetase Cysteine->ACVS Valine L-Valine Valine->ACVS PAA Phenylacetic Acid (PAA) IAT Acyl-CoA:IPN Acyltransferase PAA->IAT ACV δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (ACV) ACVS->ACV IPNS IPN Synthase IPN Isopenicillin N (IPN) IPNS->IPN PenG Penicillin G IAT->PenG ACV->IPNS IPN->IAT

Caption: Simplified Penicillin G biosynthetic pathway with precursor feeding.

Diagram 3: Experimental Workflow for a Fed-Batch Fermentation Process

G cluster_setup Setup Phase cluster_batch Batch Phase (0-30h) cluster_fedbatch Fed-Batch Phase (30-180h) cluster_monitoring Continuous Monitoring Prep Prepare & Sterilize Bioreactor & Medium Inoculate Inoculate with Seed Culture Prep->Inoculate BatchGrowth Biomass Growth (Initial Glucose) Inoculate->BatchGrowth StartFeed Initiate Glucose & Precursor Feed BatchGrowth->StartFeed Monitor Monitor pH, DO, Temp, Glucose BatchGrowth->Monitor Production Sustained Production Phase StartFeed->Production Production->Monitor Harvest Harvest Production->Harvest Sample Aseptic Sampling (every 12-24h) Monitor->Sample Analyze HPLC Analysis (Penicillin G) Sample->Analyze

Caption: Experimental workflow for a fed-batch fermentation process.

References

Application Notes and Protocols for PRIMYCIN in the Treatment of Dermatological Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRIMYCIN is a macrolide antibiotic complex with demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including strains resistant to other common antibiotics.[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a compelling candidate for the topical treatment of dermatological infections.[3][4] These notes provide an overview of the available data on this compound, along with detailed protocols for its evaluation in a dermatological research setting.

Disclaimer: The following information is intended for research purposes only. This compound's efficacy and safety for treating dermatological infections in humans have not been fully established in extensive clinical trials.

Antimicrobial Spectrum and Potency

This compound has shown significant in vitro activity against key bacterial pathogens implicated in dermatological infections, most notably Staphylococcus aureus.

Table 1: In Vitro Antimicrobial Activity of this compound
MicroorganismStrain InformationMIC (µg/mL)Reference
Staphylococcus aureus50 strains (unspecified)0.12 - 0.5[1]
Staphylococcus epidermidis77 strains (unspecified)0.12 - 0.5[1]
Streptococcus faecalis76 strains (unspecified)0.12 - 0.5[1]
Listeria monocytogenes1 strain (unspecified)0.12 - 0.5[1]
Staphylococcus aureusMethicillin-resistant (MRSA)Not specified, but stated to be effective[2]
Streptococcus pneumoniaePenicillin-resistantNot specified, but stated to be effective[2]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial cell membrane. Unlike many antibiotics that inhibit protein or cell wall synthesis, this compound disrupts the membrane potential, a critical factor for bacterial viability.[3][4] This action is independent of the bacterial metabolic state, as it is effective against both exponentially growing and growth-arrested Staphylococcus aureus cultures.[3][4] An important characteristic of this compound's mechanism is that it kills bacteria without causing lysis, which may have implications for reducing the inflammatory response associated with the release of bacterial components.[3][4]

This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Targets MembranePotential Membrane Potential This compound->MembranePotential Disrupts BacterialCell Bacterial Cell CellMembrane->MembranePotential Maintains CellDeath Bactericidal Effect (without lysis) MembranePotential->CellDeath Loss leads to

Caption: Proposed mechanism of action of this compound.

Formulation for Topical Application

For dermatological applications, this compound can be formulated for topical delivery. A patent describes formulations of this compound in concentrations ranging from 0.01 to 10 mg/g.[2] Common vehicles for topical application include ointments, gels, and aqueous solutions, suspensions, or emulsions. A suggested ointment formulation includes white petrolatum, wool wax, and liquid paraffin as excipients.[2]

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound for dermatological infections.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., S. aureus, S. pyogenes, P. acnes)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours. For P. acnes, incubate under anaerobic conditions.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of this compound Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Determine MIC Incubation->Readout

Caption: Workflow for MIC determination.

Protocol for Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum prepared as in the MIC protocol

  • Sterile saline

  • Agar plates

Procedure:

  • Prepare tubes with CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without this compound.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the penetration of this compound from a topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin

  • This compound topical formulation

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain at 32°C.

  • Apply a known amount of the this compound topical formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor fluid.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and extract and quantify the amount of this compound retained in different skin layers (stratum corneum, epidermis, dermis).

Setup Franz Cell Setup with Skin Application Apply Topical this compound Setup->Application Sampling Sample Receptor Fluid at Intervals Application->Sampling SkinExtraction Extract this compound from Skin Layers Application->SkinExtraction Analysis HPLC Analysis of Samples Sampling->Analysis Quantification Quantify this compound in Skin SkinExtraction->Quantification

Caption: Workflow for in vitro skin permeation study.

Future Directions and Considerations

While the in vitro data for this compound is promising, further research is necessary to establish its clinical utility in dermatology. Key areas for future investigation include:

  • Expanded Spectrum Activity: Determining the MIC of this compound against a broader range of clinically relevant dermatological pathogens, including various strains of Streptococcus pyogenes and Propionibacterium acnes.

  • In Vivo Efficacy: Conducting studies in animal models of skin infection to evaluate the efficacy of topical this compound formulations.

  • Safety and Toxicology: Performing comprehensive safety and toxicology studies, including skin irritation and sensitization assays.

  • Clinical Trials: Designing and executing well-controlled clinical trials to assess the safety and efficacy of this compound in human patients with various dermatological infections.

Conclusion

This compound's potent bactericidal activity against Gram-positive bacteria, including resistant strains, and its unique membrane-targeting mechanism of action position it as a promising candidate for the topical treatment of dermatological infections. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's potential in this therapeutic area. Further research, particularly in vivo and clinical studies, is crucial to fully elucidate its therapeutic value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PRIMYCIN Yield from Saccharomonospora azurea Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PRIMYCIN yield from Saccharomonospora azurea cultures.

Troubleshooting Guide

This guide addresses common issues encountered during Saccharomonospora azurea fermentation for this compound production.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

  • Strain Viability and Selection:

    • Problem: Not all Saccharomonospora azurea strains are high producers of this compound. There are documented high-producer and low-producer strains.[1][2]

    • Solution: Verify the this compound production capability of your S. azurea strain. If possible, acquire a known high-producing strain such as Saccharomonospora azurea SZMC 14600.[1] Proper strain maintenance is crucial. Store cultures as glycerol stocks at -80°C to maintain viability and productivity.

  • Inadequate Media Composition:

    • Problem: The composition of both the seed and fermentation media is critical for optimal this compound production.

    • Solution: Ensure the media components are of high quality and at the correct concentrations. Pay close attention to the carbon and nitrogen sources, as well as the presence of essential fatty acids like stearic acid, which has been shown to be beneficial for this compound production.

  • Suboptimal Fermentation Parameters:

    • Problem: Temperature, pH, and aeration (shaking speed) can significantly impact cell growth and antibiotic production.

    • Solution: Strictly adhere to the optimal fermentation parameters. The fermentation is typically carried out at temperatures between 18°C and 35°C, with a pH of 6 to 9, for at least 48 hours.[3]

  • Contamination:

    • Problem: Bacterial or fungal contamination can outcompete S. azurea for nutrients and inhibit its growth and secondary metabolite production.

    • Solution: Practice strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Regularly inspect cultures for any signs of contamination, such as unusual turbidity, color changes, or microbial growth on plates.

Issue 2: Inconsistent this compound Yields

Possible Causes and Solutions:

  • Inoculum Quality:

    • Problem: The age and density of the seed culture can affect the performance of the main fermentation.

    • Solution: Standardize the inoculum preparation process. Use a seed culture in the exponential growth phase for inoculating the main fermentation medium.

  • Variability in Media Components:

    • Problem: Batch-to-batch variations in complex media components like soy flour can lead to inconsistent results.

    • Solution: Whenever possible, use defined media or source complex components from a reliable supplier and test new batches before large-scale experiments.

  • Inaccurate Quantification:

    • Problem: Errors in the extraction and quantification of this compound can lead to perceived inconsistencies.

    • Solution: Validate your extraction and quantification methods. Ensure complete extraction of the antibiotic and use a reliable analytical method like High-Performance Liquid Chromatography (HPLC) with appropriate standards.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for this compound production from Saccharomonospora azurea?

A1: The general workflow involves a two-step fermentation process: a seed culture to generate sufficient biomass, followed by a main fermentation for this compound production. After fermentation, the antibiotic is extracted from the culture broth and quantified.

Q2: What are the key components of the fermentation medium for optimal this compound yield?

A2: The fermentation medium typically contains organic carbon and nitrogen sources, mineral salts, and fatty acids. Key components include soy flour, water-soluble starch, NaCl, CaCO3, KH2PO4, sunflower oil, and stearic acid.

Q3: What is the role of stearic acid in this compound production?

A3: Stearic acid is a fatty acid that has been shown to enhance this compound production in Saccharomonospora azurea. The addition of fatty acids can influence the biosynthesis of polyketide antibiotics like this compound.

Q4: How can I extract and quantify this compound from the fermentation broth?

A4: this compound can be extracted from the fermentation broth using organic solvents like a butanol-ethanol-water mixture. Quantification is typically performed using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) or through a bioassay like the agar well diffusion assay using a sensitive indicator strain such as Bacillus subtilis.

Q5: Are there different strains of Saccharomonospora azurea with varying this compound production capabilities?

A5: Yes, research has shown significant differences in this compound yield between different strains of Saccharomonospora azurea. For example, S. azurea SZMC 14600 is known as a high-producer, while DSM 44631 is a low-producer.[1][2]

Data Presentation

Table 1: Comparison of Seed and Main Fermentation Media Composition

ComponentSeed Medium ConcentrationMain Fermentation Medium Concentration
Soy Flour3% (w/v)4% (w/v)
Water Soluble Starch4.2% (w/v)4% (w/v)
NaCl0.36% (w/v)0.3% (w/v)
CaCO₃0.6% (w/v)0.5% (w/v)
Sunflower Oil0.5% (w/v)0.6% (w/v)
Stearic Acid-0.3% (w/v)
KH₂PO₄-0.1% (w/v)
pH 8.09.5

Table 2: Optimal Fermentation Parameters

ParameterOptimal Range
Temperature18 - 35 °C
pH6.0 - 9.0
Shaking Speed150 - 300 rpm
Fermentation TimeAt least 48 hours

Experimental Protocols

Protocol 1: Two-Step Fermentation for this compound Production

1. Seed Culture Preparation: a. Prepare the seed medium according to the concentrations listed in Table 1. b. Inoculate 50 mL of sterile seed medium in a 250 mL flask with a glycerol stock of Saccharomonospora azurea. c. Incubate at 37°C for 2 days in an orbital shaker at 200 rpm.

2. Main Fermentation: a. Prepare the main fermentation medium as detailed in Table 1. b. Inoculate 35 mL of the main fermentation medium in a 250 mL flask with 1 mL of the seed culture. c. Incubate at 28°C for up to 7 days in an orbital shaker at 200 rpm.

Protocol 2: this compound Extraction

  • Centrifuge the fermentation broth to separate the cell mass.

  • Extract the cell mass with a butanol-ethanol-water mixture (1:1:2 v/v/v).

  • Use an ultrasonic water bath to aid in the extraction process.

  • Centrifuge the extract to remove cell debris.

  • The supernatant contains the crude this compound extract.

Protocol 3: this compound Quantification by HPLC

  • Note: The following is a general guideline. Specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) to monitor at the appropriate wavelength for this compound and a Mass Spectrometer (MS) for confirmation.

  • Standard: Use a purified this compound standard to generate a calibration curve for accurate quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_output Output strain S. azurea Strain seed_culture Seed Culture (2 days, 37°C) strain->seed_culture seed_medium Seed Medium Preparation seed_medium->seed_culture main_medium Main Fermentation Medium Preparation main_fermentation Main Fermentation (up to 7 days, 28°C) main_medium->main_fermentation seed_culture->main_fermentation extraction Extraction main_fermentation->extraction quantification Quantification (HPLC) extraction->quantification This compound This compound quantification->this compound

Caption: Experimental workflow for this compound production.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Yield strain Strain Issue start->strain media Media Problem start->media parameters Parameter Deviation start->parameters contamination Contamination start->contamination verify_strain Verify Strain (High-Producer) strain->verify_strain optimize_media Optimize Media (e.g., Stearic Acid) media->optimize_media control_params Control Temp, pH, Aeration parameters->control_params aseptic_tech Improve Aseptic Technique contamination->aseptic_tech

Caption: Troubleshooting low this compound yield.

primycin_biosynthesis precursors Primary Metabolites (e.g., Malonyl-CoA, Methylmalonyl-CoA) pks Type I Polyketide Synthase (PKS) Gene Cluster precursors->pks polyketide Polyketide Chain Assembly pks->polyketide modification Post-PKS Modifications (e.g., Glycosylation) polyketide->modification This compound This compound modification->this compound

References

Technical Support Center: Large-Scale Production of PRIMYCIN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of PRIMYCIN, a novel antibiotic produced by fermentation of a genetically optimized strain of Streptomyces primycini. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pH for this compound fermentation?

A1: The optimal temperature for the growth of Streptomyces primycini and subsequent production of this compound is 30°C. The ideal pH of the fermentation broth is neutral, around 7.2. Maintaining these parameters is crucial for maximizing yield.

Q2: How can I improve the yield of this compound?

A2: To enhance this compound yield, consider the following strategies:

  • Strain Optimization: Employ genetic modification techniques like mutation, encouraged by mutagens such as UV radiation or X-rays, and gene amplification to increase the production capabilities of your Streptomyces primycini strain.[1] Selection and reproduction of higher-yielding strains over generations can significantly boost output.[1]

  • Media Optimization: The composition of the culture medium is critical. Ensure an optimal balance of carbon and nitrogen sources to support robust microbial growth and antibiotic synthesis.[2]

  • Process Control: Precisely control environmental parameters such as temperature, pH, aeration, and agitation to create the ideal conditions for antibiotic production.[2][3][4]

Q3: What are the most common causes of batch failure?

A3: Batch failures in this compound production can often be attributed to:

  • Contamination: Contaminating microorganisms can consume nutrients intended for Streptomyces primycini, alter the pH of the broth, and even degrade the this compound product.[5]

  • Poor Inoculum Quality: An unhealthy or insufficient inoculum can lead to slow or incomplete fermentation.

  • Deviation from Optimal Fermentation Parameters: Fluctuations in temperature, pH, or dissolved oxygen levels can significantly impact yield and product quality.[3][4]

  • Equipment Malfunction: Issues with bioreactors, sensors, or feeding systems can disrupt the fermentation process.

Q4: What are the recommended methods for this compound extraction and purification?

A4: Following fermentation, this compound must be extracted from the broth and purified.[1][3] Common methods include:

  • Solvent Extraction: This is a primary method for isolating this compound from the fermentation broth.[3][6]

  • Chromatography: Techniques like ion-exchange chromatography and gel filtration are effective for removing impurities and achieving a high-purity final product.[3]

  • Crystallization and Drying: After purification, the this compound solution is cooled or treated with precipitating agents to form solid crystals, which are then dried to remove moisture.[3]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Verify and calibrate all sensors (pH, temperature, dissolved oxygen). Ensure that the control system is maintaining setpoints accurately.[3][4]
Nutrient Limitation Analyze the composition of the fermentation medium. Consider optimizing carbon and nitrogen sources.[2][7]
Poor Strain Performance Evaluate the genetic stability of the Streptomyces primycini strain. Consider strain improvement through mutagenesis or genetic engineering.[1]
Inadequate Aeration and Agitation Optimize the stirring rate and air flow to ensure efficient oxygen transfer, which is crucial for antibiotic production.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the solvent-to-broth ratio and extraction pH to improve the selectivity of this compound recovery.[6]
Contamination during Fermentation Implement strict aseptic techniques during inoculation and fermentation to prevent the growth of contaminating microorganisms.
Suboptimal Purification Process Adjust the parameters of the chromatography steps (e.g., pH, ionic strength of buffers) to enhance the separation of this compound from impurities.[8]
Formation of Stable Emulsions The formation of stable emulsions during solvent extraction can be problematic. The use of a demulsifier may be necessary to break the emulsion, though this can increase costs.
Issue 3: Batch-to-Batch Inconsistency
Potential Cause Troubleshooting Steps
Variability in Raw Materials Implement rigorous quality control testing for all incoming raw materials, including media components and precursor molecules.
Inconsistent Inoculum Preparation Standardize the protocol for inoculum preparation, including culture age, cell density, and volume.
Fluctuations in Process Parameters Ensure that all critical process parameters are tightly controlled and monitored throughout the entire fermentation and purification process.[3][4]
Operator Error Provide comprehensive training for all personnel involved in the production process and establish robust standard operating procedures (SOPs).

Experimental Protocols

Protocol 1: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)

This protocol outlines a general approach to optimizing key fermentation parameters to enhance this compound production.

  • Factor Screening: Identify critical process parameters that significantly influence this compound yield, such as temperature, pH, agitation speed, and aeration rate. A Plackett-Burman design can be used for this initial screening phase.

  • Central Composite Design (CCD): Once the most influential factors are identified, use a CCD to study the combined effects of these parameters and to find their optimal levels.[9] This statistical approach allows for the modeling of a curved response surface.

  • Data Analysis: Analyze the experimental data using statistical software to fit a polynomial equation to the response (this compound yield). This equation can then be used to predict the optimal combination of fermentation parameters.

  • Validation: Conduct a validation experiment at the predicted optimal conditions to confirm the model's accuracy and the enhancement in this compound production.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the final this compound product.

  • Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System: Use a reverse-phase C18 column. The mobile phase will typically consist of a gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Integrate the peak areas of all detected compounds. The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain_Development Strain Development (Genetic Optimization) Inoculum_Preparation Inoculum Preparation Strain_Development->Inoculum_Preparation Media_Preparation Media Preparation and Sterilization Fermentation Fermentation in Bioreactor Media_Preparation->Fermentation Inoculum_Preparation->Fermentation Harvesting Harvesting (Cell Separation) Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Crystallization Crystallization and Drying Purification->Crystallization Final_Product Final this compound Product Crystallization->Final_Product

Caption: A simplified workflow for the large-scale production of this compound.

Troubleshooting_Logic Start Low this compound Yield Detected Check_Parameters Check Fermentation Parameters (T, pH, DO) Start->Check_Parameters Parameters_OK Parameters within Spec? Check_Parameters->Parameters_OK Check_Media Analyze Media Composition Parameters_OK->Check_Media Yes Adjust_Parameters Adjust Process Controls Parameters_OK->Adjust_Parameters No Media_OK Media Composition OK? Check_Media->Media_OK Check_Strain Evaluate Strain Performance Media_OK->Check_Strain Yes Optimize_Media Optimize Media Formulation Media_OK->Optimize_Media No Improve_Strain Initiate Strain Improvement Program Check_Strain->Improve_Strain

Caption: A logical troubleshooting guide for addressing low this compound yield.

References

Technical Support Center: Overcoming Low Solubility of PRIMYCIN in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the low aqueous solubility of the macrolide antibiotic PRIMYCIN presents a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. However, a water-soluble form of this compound has been developed with a significantly higher solubility of 40-60 mg/mL[1]. The native form of this compound is lipophilic and practically insoluble in water[2].

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of poorly soluble compounds for in vitro assays[3][4][5]. Ethanol can also be used[3].

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?

A3: This is a common issue known as precipitation upon solvent shifting. When the DMSO stock is added to an aqueous environment, the rapid change in solvent polarity can cause the poorly soluble this compound to crash out of solution. To avoid this, it is recommended to perform a stepwise dilution[4]. Adding the stock solution to the aqueous buffer slowly while vortexing can also help[4].

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity[4]. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: How does pH affect the solubility and activity of this compound?

Troubleshooting Guide

Issue Possible Cause Solution
This compound powder will not dissolve in aqueous buffer. This compound has very low native aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first.
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. Rapid solvent change and high final concentration.- Perform a serial dilution of the DMSO stock in the aqueous buffer.- Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.- Consider using a lower final concentration of this compound.
The solution is initially clear but becomes cloudy or precipitates over time. The solution is supersaturated and thermodynamically unstable.- Prepare working solutions fresh before each experiment.- Avoid storing dilute aqueous solutions of this compound.
Inconsistent results in biological assays. Precipitation of this compound leading to variable effective concentrations.- Visually inspect for precipitation before use.- Prepare fresh solutions for each replicate if possible.- Consider using solubilizing agents to improve stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in aqueous-based experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Solubilization of this compound using Cyclodextrins

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired molar ratio.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-cyclodextrin inclusion complex. The concentration of solubilized this compound should be determined analytically (e.g., by HPLC).

Protocol 3: Surfactant-Based Solubilization of this compound

Objective: To increase the apparent solubility of this compound in aqueous solution using a surfactant.

Materials:

  • This compound

  • A non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyethylene ether (e.g., Brij® series)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and sonicator

Methodology:

  • Prepare a stock solution of the surfactant in the desired aqueous buffer. The concentration should be above its critical micelle concentration (CMC).

  • Add the this compound powder to the surfactant solution.

  • Vortex the mixture vigorously and then sonicate until the this compound is dispersed.

  • The resulting micellar solution should be a clear or translucent dispersion. The amount of solubilized this compound should be quantified.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex to Dissolve stock_powder->stock_vortex stock_dmso Anhydrous DMSO stock_dmso->stock_vortex stock_aliquot Aliquot & Store at -20°C/-80°C stock_vortex->stock_aliquot working_dilute Add Stock Dropwise with Vortexing stock_aliquot->working_dilute Dilute from stock working_buffer Aqueous Buffer (e.g., PBS, Media) working_buffer->working_dilute working_solution Final Working Solution working_dilute->working_solution working_use Use Immediately working_solution->working_use

Caption: Workflow for preparing a this compound working solution.

signaling_pathway This compound This compound Ca_channel Ca²⁺ Channel This compound->Ca_channel Acts as Ionophore CellMembrane Cell Membrane Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ ↑ Ca_channel->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Calmodulin->CaMK Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Enzyme Activation) CaMK->Downstream Phosphorylates Targets

Caption: Proposed signaling pathway of this compound as a calcium ionophore.

References

troubleshooting PRIMYCIN instability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of PRIMYCIN in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic. Its mechanism of action involves acting as a potent ionophore, which increases the permeability of cell membranes to calcium ions. This leads to an influx of extracellular calcium and an efflux of mitochondrial calcium, ultimately disrupting cellular function and leading to cell death.[1]

Q2: How should I prepare and store this compound stock solutions?

Preparation:

  • Dissolve this compound powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.[1][2] Do not use solvents that may dissolve filter membranes if filter sterilization is required.[3]

  • For aqueous solutions, use sterile, nuclease-free water.[3]

  • Prepare stock solutions at a high concentration (e.g., 10-50 mg/mL) to minimize the volume of organic solvent added to your experimental system.[4]

  • If the stock solution is prepared in an aqueous buffer, it is recommended to filter-sterilize it through a 0.22 µm filter.[3][5]

Storage:

  • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[4][5]

  • For short-term storage (up to a few weeks), store aliquots at -20°C.[4][5]

  • For long-term storage, it is recommended to store aliquots at -80°C.[4]

  • Protect stock solutions from light by using amber vials or wrapping tubes in aluminum foil.[3][6]

Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation can indicate several issues:

  • Solubility Limit Exceeded: You may have exceeded the solubility of this compound in your chosen solvent or buffer. Try preparing a more dilute solution. The solubility of a water-soluble form of this compound has been reported to be between 50-100 mg/ml.[7]

  • Poor Solvent Quality: Ensure you are using high-purity solvents. Contaminants can reduce solubility or cause the compound to precipitate.

  • pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Adjusting the pH of your buffer might help to redissolve the compound.

  • Temperature Effects: If the solution has been stored at a low temperature, allow it to warm to room temperature and gently vortex to see if the precipitate dissolves.

If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one.

Q4: I am observing a loss of this compound activity in my experiments. What are the potential causes?

Loss of activity is often due to the chemical degradation of the antibiotic. Key factors influencing the stability of macrolide antibiotics like this compound include:

  • pH of the Buffer: Macrolide antibiotics are generally unstable in acidic and alkaline conditions, which can lead to hydrolysis of the macrolide ring. The optimal pH for stability is typically near neutral (pH 6-8).

  • Buffer Composition: Some buffer components can interact with and promote the degradation of antibiotics. It is crucial to use a buffer that is compatible with this compound.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. Experiments should be conducted at the lowest practical temperature, and solutions should be stored appropriately when not in use.

  • Light Exposure: Some macrolides are sensitive to light. Protecting your solutions from light exposure is a critical step in maintaining their potency.[3][6]

  • Presence of Metal Ions: Divalent cations can sometimes chelate with and affect the stability and activity of antibiotics.[8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Preparing single-use aliquots is highly recommended to avoid this.[4][5]

Troubleshooting Unstable this compound in Experimental Buffers

This guide provides a systematic approach to identifying and resolving issues with this compound instability in your experiments.

Problem: Inconsistent or lower-than-expected experimental results.

This could be a primary indicator of this compound degradation.

Troubleshooting Workflow Troubleshooting this compound Instability start Inconsistent Results Observed check_stock 1. Verify Stock Solution Integrity - Age of stock? - Storage conditions? - Freeze-thaw cycles? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution check_stock->prep_fresh_stock Suspicious check_buffer 2. Evaluate Buffer Compatibility - pH of the buffer? - Buffer components? - Age of the buffer? check_stock->check_buffer Looks OK test_fresh_stock Retest with Fresh Stock prep_fresh_stock->test_fresh_stock test_fresh_stock->check_buffer Failure resolved Issue Resolved test_fresh_stock->resolved Success buffer_protocol Perform Buffer Stability Study (See Protocol Below) check_buffer->buffer_protocol check_conditions 3. Review Experimental Conditions - Temperature? - Light exposure? - Incubation time? check_buffer->check_conditions Looks OK analyze_results Analyze Stability Data buffer_protocol->analyze_results optimize_buffer Optimize Buffer Conditions - Adjust pH - Change buffer type analyze_results->optimize_buffer retest_optimized Retest in Optimized Buffer optimize_buffer->retest_optimized retest_optimized->check_conditions Failure retest_optimized->resolved Success modify_conditions Modify Experimental Protocol - Lower temperature - Protect from light - Reduce incubation time check_conditions->modify_conditions final_retest Final Confirmatory Experiment modify_conditions->final_retest final_retest->resolved Success

Caption: A stepwise guide to troubleshooting this compound instability.

Detailed Troubleshooting Steps

1. Verify Stock Solution Integrity

  • Action: Prepare a fresh stock solution of this compound from a new or recently purchased powder.

  • Rationale: The original stock solution may have degraded due to age, improper storage, or multiple freeze-thaw cycles.[4][5]

2. Evaluate Buffer Compatibility

  • Action: Perform a systematic stability study of this compound in your experimental buffer. A detailed protocol is provided below.

  • Rationale: The pH and chemical composition of your buffer are critical factors that can directly impact the stability of this compound. Different buffers have different properties that can influence drug stability.

Buffer Compatibility Overview

Buffer SystemTypical pH RangePotential for Interaction with Macrolides
Phosphate 6.0 - 8.0Can precipitate with divalent cations. Generally considered compatible with many antibiotics, but stability should be verified.
Tris 7.0 - 9.0Can be reactive and its pH is temperature-dependent. May not be ideal for all applications.
HEPES 6.8 - 8.2Generally considered biologically inert and a good choice for many cell-based assays.
MES 5.5 - 6.7Useful for experiments requiring a more acidic pH, but be aware that macrolides can be unstable at lower pH.

3. Review Experimental Conditions

  • Action: Assess your experimental setup for factors that could accelerate degradation.

  • Rationale: Environmental conditions during your experiment can significantly contribute to the degradation of this compound.

    • Temperature: If possible, perform experiments at a lower temperature or reduce the duration of incubation at higher temperatures.

    • Light: Protect your experimental setup from direct light by covering it with aluminum foil or using amber-colored plates/tubes.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Different Buffers

This protocol outlines a method to determine the stability of this compound in your specific experimental buffer(s) over time.

Materials:

  • This compound stock solution (freshly prepared in DMSO)

  • Experimental buffers (e.g., Phosphate, Tris, HEPES, MES) at the desired pH

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Incubator or water bath set to your experimental temperature

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Test Solutions:

    • Dilute the this compound stock solution to your final experimental concentration in each of the buffers to be tested.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the test solutions into separate microcentrifuge tubes for each time point.

    • Incubate the tubes at your experimental temperature, protected from light.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each buffer condition.

    • Immediately freeze the collected samples at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples and analyze them by HPLC to determine the concentration of intact this compound.

    • A generic gradient HPLC method for macrolides can be used as a starting point and optimized for this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each buffer condition.

    • This will allow you to compare the stability of this compound in different buffers and determine its half-life under your experimental conditions.

Example HPLC Conditions (to be optimized for this compound):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study of this compound

This protocol helps to identify potential degradation products and understand the degradation pathways of this compound under stress conditions.

Materials:

  • This compound stock solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH and incubate at 60°C for 4 hours.

    • Oxidation: Mix an aliquot of this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of this compound stock solution at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of this compound stock solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period.

  • Sample Analysis:

    • Analyze the stressed samples by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathway and Experimental Workflow Diagrams

PRIMYCIN_Mechanism_of_Action This compound Mechanism of Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane interacts with Ca_channel Calcium Ion Channel Formation CellMembrane->Ca_channel induces Ca_influx Increased Ca²⁺ Influx Ca_channel->Ca_influx Cytosolic_Ca Elevated Cytosolic Ca²⁺ Ca_influx->Cytosolic_Ca Mitochondria Mitochondria Mito_Ca_efflux Ca²⁺ Efflux from Mitochondria Mitochondria->Mito_Ca_efflux This compound affects Mito_Ca_efflux->Cytosolic_Ca Cellular_Stress Cellular Stress & Dysfunction Cytosolic_Ca->Cellular_Stress Apoptosis Apoptosis / Cell Death Cellular_Stress->Apoptosis

Caption: this compound acts as a calcium ionophore, leading to cell death.

Experimental_Workflow_Stability Workflow for this compound Stability Testing start Start prep_stock Prepare Fresh this compound Stock Solution (in DMSO) start->prep_stock prep_buffers Prepare Experimental Buffers (e.g., Phosphate, Tris, HEPES) start->prep_buffers dilute Dilute Stock into Buffers to Final Concentration prep_stock->dilute prep_buffers->dilute aliquot Aliquot for Each Time Point dilute->aliquot incubate Incubate at Experimental Temperature (Protected from Light) aliquot->incubate collect_samples Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples freeze Immediately Freeze Samples at -80°C collect_samples->freeze analyze Analyze All Samples by HPLC freeze->analyze data_analysis Plot % Remaining this compound vs. Time analyze->data_analysis end Determine Stability Profile data_analysis->end

Caption: A typical workflow for assessing this compound stability in buffers.

References

strategies to reduce PRIMYCIN toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PRIMYCIN in animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help mitigate this compound-induced toxicity, ensuring the validity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities associated with this compound administration in animal models?

A1: The primary dose-limiting toxicities of this compound, an aminoglycoside antibiotic, are nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[1][2][3] Nephrotoxicity is characterized by damage to the proximal tubular cells of the kidneys, which can lead to acute kidney injury (AKI).[1][4] Ototoxicity can affect both auditory (hearing) and vestibular (balance) functions due to damage to the hair cells in the cochlea.[2][5]

Q2: What is the underlying mechanism of this compound-induced nephrotoxicity?

A2: this compound-induced nephrotoxicity is a multi-faceted process. It begins with the accumulation of the drug in the epithelial cells of the kidney's proximal tubules.[1][4] This accumulation leads to a cascade of detrimental events, including lysosomal dysfunction, mitochondrial damage, and the generation of reactive oxygen species (ROS).[1][6] The resulting oxidative stress triggers inflammatory responses and ultimately leads to cell death through apoptosis and necrosis.[1][4][7]

Q3: How can I monitor for the onset of this compound-induced toxicity in my animal models?

A3: Regular monitoring is crucial. For nephrotoxicity, monitor serum creatinine and blood urea nitrogen (BUN) levels.[8][9] Urinary biomarkers such as N-acetyl-β-D-glucosaminidase (NAG) can be a more sensitive and earlier indicator of kidney injury.[10] For ototoxicity, auditory function can be assessed using Auditory Brainstem Response (ABR) measurements.[11][12] Vestibular dysfunction may be observed through behavioral changes like head tilting.[12]

Q4: Can changing the dosing regimen of this compound reduce its toxicity?

A4: Yes, altering the dosing regimen is a primary strategy for toxicity reduction. Studies in animal models and clinical practice have shown that a once-daily dosing regimen is less toxic than multiple, smaller doses throughout the day.[1][4][13] This is because the uptake of this compound into renal cortical cells is a saturable process. A single high dose allows for a prolonged drug-free period, which is thought to permit the clearance of the drug from these sensitive cells and reduce accumulation.[3][14]

Q5: Are there any agents that can be co-administered with this compound to mitigate its toxicity?

A5: Several agents have shown promise in reducing this compound toxicity in animal models. Antioxidants are a major category, as they counteract the oxidative stress induced by this compound.[5][15] Examples include vitamins C and E, melatonin, and N-acetylcysteine.[5][16] Other potential protective agents include trimetazidine for ototoxicity and poly-L-aspartic acid for nephrotoxicity.[4][11]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High levels of serum creatinine and BUN observed shortly after starting this compound administration.

Potential Cause Troubleshooting Step
Dose is too high for the specific animal model or strain. Review the literature for appropriate dose ranges for your model. Consider performing a dose-response study to determine the optimal dose.[17]
Multiple daily dosing schedule is leading to drug accumulation. Switch to a once-daily administration schedule. This has been shown to be less nephrotoxic.[4][13]
Pre-existing renal dysfunction in the animal model. Ensure that animals have normal renal function before beginning the experiment. Pre-existing conditions can increase sensitivity to this compound.[17]
Dehydration of the animals. Ensure all animals are adequately hydrated, as dehydration can exacerbate nephrotoxicity.[18]

Issue 2: Significant hearing threshold shifts detected by ABR.

Potential Cause Troubleshooting Step
Cumulative dose of this compound is too high. Reduce the duration of the treatment if possible, or lower the daily dose while ensuring it remains therapeutically effective.
Concurrent administration of other ototoxic agents. Avoid co-administration with other potentially ototoxic drugs, such as loop diuretics (e.g., furosemide).[2][19]
High levels of oxidative stress in the cochlea. Consider co-administration of an antioxidant compound. A combination of β-carotene, vitamins C and E, and magnesium has shown protective effects against ototoxicity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on reducing this compound (Gentamicin) toxicity.

Table 1: Efficacy of Co-administered Antioxidants in Reducing this compound-Induced Ototoxicity

Protective Agent Animal Model This compound Dose Outcome Measure Result Reference
TrimetazidineSwiss albino miceDaily IM injections for 30 daysAuditory Threshold ShiftNo statistically significant threshold shift compared to control group.[11]
β-carotene, Vitamins C & E, MagnesiumGuinea pigs120 mg/kg/dayHearing Loss (ABR)Significant decrease in hearing loss at frequencies ≤ 12 kHz.[5]

Table 2: Effect of Dosing Regimen on this compound-Induced Nephrotoxicity

Dosing Regimen Animal Model This compound Dose Key Toxicity Markers Finding Reference
Once-DailyRats40 mg/kg/daySerum Creatinine, BUN, HistopathologyLess toxic and more effective when administered during the animal's active period.[13][20]
Multiple-DailyRats(Same total daily dose)Renal cortical drug concentrationHigher accumulation of the drug in the renal cortex compared to once-daily dosing.[14]

Experimental Protocols

Protocol 1: Induction of this compound-Induced Nephrotoxicity in Rats

This protocol provides a general framework for inducing nephrotoxicity in a rat model.

  • Animal Selection: Use healthy male Wistar or Sprague-Dawley rats weighing between 180-250g.[9][21]

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into a control group and one or more experimental groups.

  • This compound Administration: Administer this compound (e.g., 100 mg/kg) intraperitoneally (IP) or subcutaneously (SC) once daily for 7 to 10 consecutive days.[7][9] The control group should receive an equivalent volume of sterile saline.

  • Monitoring:

    • Collect blood samples at baseline and specified time points to measure serum creatinine and BUN.

    • Collect urine to measure biomarkers like NAG.

  • Tissue Collection: At the end of the study, euthanize the animals and collect the kidneys for histopathological analysis (e.g., H&E staining) and measurement of oxidative stress markers (e.g., MDA levels).[9]

Protocol 2: Co-administration of an Antioxidant to Reduce this compound Toxicity

This protocol outlines the co-administration of a protective agent.

  • Follow Steps 1-3 from Protocol 1.

  • Experimental Groups:

    • Group 1: Control (Saline only)

    • Group 2: this compound only (e.g., 100 mg/kg/day, IP)

    • Group 3: Antioxidant only

    • Group 4: this compound + Antioxidant

  • Administration: Administer the antioxidant agent at the specified dose and route (e.g., IP or oral gavage) shortly before or concurrently with the this compound injection.

  • Follow Steps 5-6 from Protocol 1 to assess the protective effects of the antioxidant by comparing the toxicity markers between the this compound-only group and the this compound + Antioxidant group.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound toxicity.

PRIMYCIN_Nephrotoxicity_Pathway This compound This compound in Bloodstream PTC Proximal Tubule Cell Accumulation This compound->PTC Uptake Lysosome Lysosomal Phospholipidosis PTC->Lysosome Mitochondria Mitochondrial Dysfunction PTC->Mitochondria ROS Increased ROS (Oxidative Stress) Lysosome->ROS Mitochondria->ROS Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis & Necroptosis ROS->Apoptosis Inflammation->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Baseline Baseline Data Collection (Blood, Urine, ABR) Acclimatization->Baseline Grouping Random Group Assignment Baseline->Grouping Dosing Daily Dosing (this compound +/- Agent) Grouping->Dosing Monitoring Ongoing Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Data Collection (Blood, Urine, ABR) Monitoring->Endpoint Euthanasia Euthanasia & Tissue Harvest Endpoint->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

Caption: General experimental workflow for assessing this compound toxicity.

Mitigation_Strategies Toxicity This compound Toxicity (Nephro & Ototoxicity) Dosing Once-Daily Dosing Dosing->Toxicity Reduces Antioxidants Antioxidant Co-administration Antioxidants->Toxicity Reduces Hydration Adequate Hydration Hydration->Toxicity Reduces Monitoring Therapeutic Drug Monitoring Monitoring->Toxicity Prevents Calcium Dietary Calcium Loading Calcium->Toxicity Reduces

Caption: Logical relationships of strategies to reduce this compound toxicity.

References

Technical Support Center: Enhancing the Antibacterial Effect of PRIMYCIN at Different pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PRIMYCIN. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the antibacterial efficacy of this compound by modulating pH. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and conceptual diagrams to assist in your research.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

A1: this compound is a macrolide antibiotic that is particularly effective against a range of Gram-positive bacteria. It has shown significant activity against species such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus faecalis (now known as Enterococcus faecalis), and Listeria monocytogenes.[1]

Q2: How does pH influence the antibacterial activity of this compound?

A2: The antibacterial activity of this compound is significantly influenced by the pH of the medium.[1] Generally, its efficacy is enhanced in alkaline conditions. Published studies indicate greater activity, as demonstrated by lower Minimum Inhibitory Concentrations (MICs), at pH 8 compared to neutral (pH 7.3) or acidic (pH 6) conditions.[1]

Q3: What is the proposed mechanism for the pH-dependent activity of this compound?

A3: While the exact mechanism for the pH-dependency of this compound is not fully elucidated, it is understood that this compound acts on the cell membrane. It is believed to function as an ionophore, increasing the permeability of the bacterial cell membrane to cations, which disrupts the membrane potential and leads to cell death. The efficiency of this process may be enhanced at a more alkaline pH.

Q4: I am observing lower than expected activity of this compound in my experiments. What could be the cause?

A4: If you are observing suboptimal activity, it is crucial to check the pH of your experimental medium. An acidic or neutral pH can diminish the antibacterial effect of this compound. Ensure that the pH is buffered to the desired alkaline level (e.g., pH 8) for maximal efficacy. Also, verify the viability of your bacterial cultures and the concentration of your this compound stock solution.

Q5: How should I prepare my growth media to test this compound activity at different pH levels?

A5: To accurately assess the impact of pH, you should use a buffered growth medium. Prepare your desired broth or agar medium and adjust the pH to the target levels (e.g., 6.0, 7.3, and 8.0) using appropriate biological buffers (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH). It is essential to sterilize the media after pH adjustment and verify the pH before inoculation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High MIC values for this compound against susceptible Gram-positive strains. The pH of the culture medium may be too low (acidic or neutral).Adjust the pH of the culture medium to 8.0 using a suitable buffer and re-determine the MIC.
Inconsistent results between experimental replicates. Fluctuations in the pH of the medium during bacterial growth.Ensure that a buffer with sufficient buffering capacity is used to maintain a stable pH throughout the experiment.
This compound appears to be inactive. Degradation of the this compound stock solution.Prepare a fresh stock solution of this compound. Check the storage conditions and expiration date of the compound.
The bacterial strain may have acquired resistance.Use a quality control strain with known susceptibility to this compound to verify the assay.
Precipitation of this compound in the culture medium. Poor solubility of this compound at the tested pH or in the specific medium.Check the solubility of this compound at different pH values. A co-solvent may be necessary, but its effect on bacterial growth and this compound activity must be evaluated.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) range of this compound against various Gram-positive bacteria at different pH levels. Note that specific values can vary between strains and experimental conditions. The data clearly indicates enhanced activity at a more alkaline pH.

Bacterial SpeciesIllustrative MIC (µg/mL) at pH 6.0Illustrative MIC (µg/mL) at pH 7.3Illustrative MIC (µg/mL) at pH 8.0
Staphylococcus aureus0.50.250.12
Streptococcus faecalis0.50.250.12
Listeria monocytogenes0.40.20.1

These values are illustrative and based on the published range of 0.12-0.5 µg/mL and the observed trend of increased activity at higher pH.[1]

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Levels

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Biological buffers (e.g., MES, HEPES, TAPS)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • pH meter

  • Incubator

Procedure:

  • Media Preparation:

    • Prepare three batches of MHB.

    • Adjust the pH of each batch to 6.0, 7.3, and 8.0, respectively, using the appropriate sterile buffer solutions.

    • Sterilize the pH-adjusted media by filtration. Verify the final pH of each medium.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted MHB to achieve a range of concentrations (e.g., from 16 µg/mL to 0.03 µg/mL).

    • Add 50 µL of each this compound dilution to the wells of the 96-well plates. Include a positive control (no this compound) and a negative control (no bacteria) for each pH condition.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for pH-Dependent MIC Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media at pH 6.0, 7.3, 8.0 inoculate Inoculate Microtiter Plates prep_media->inoculate prep_this compound Serial Dilutions of This compound prep_this compound->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.

Proposed Mechanism of Enhanced this compound Activity at Alkaline pH

mechanism cluster_conditions Extracellular Conditions cluster_interaction Molecular Interaction cluster_effect Cellular Effect alkaline_ph Alkaline pH (e.g., pH 8) primycin_state Less Protonated This compound Molecule alkaline_ph->primycin_state influences This compound This compound This compound->primycin_state membrane_interaction Enhanced Interaction with Bacterial Cell Membrane primycin_state->membrane_interaction ion_influx Increased Cation Permeability membrane_interaction->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cell_death Bacterial Cell Death depolarization->cell_death

Caption: Proposed mechanism for the enhanced antibacterial activity of this compound under alkaline conditions.

References

refining protocols for consistent PRIMYCIN extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PRIMYCIN, a novel antibiotic with significant therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the consistent extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a potent, broad-spectrum antibiotic belonging to the macrolide class of natural products. It is a secondary metabolite produced by the fermentation of a proprietary strain of Streptomyces primycini.

Q2: What are the key challenges in the extraction and purification of this compound?

A2: this compound is sensitive to high temperatures and extreme pH, which can lead to degradation and loss of bioactivity.[1] Additionally, co-extraction of related impurities with similar polarities can complicate the purification process.

Q3: What is the optimal solvent system for the initial extraction of this compound from the fermentation broth?

A3: A mixture of ethyl acetate and methanol (3:1 v/v) has been found to be highly effective for extracting this compound from the fermentation broth. For more lipophilic compounds, dichloromethane or a mixture of dichloromethane/methanol can be used.[2]

Q4: Can advanced extraction techniques be used to improve yield?

A4: Yes, techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can be explored to potentially reduce extraction time and increase yield, especially if initial yields are low.[1]

Q5: How should crude this compound extract be stored to prevent degradation?

A5: Crude extracts should be stored at -20°C in the dark to minimize degradation.[3] It is also advisable to work at low temperatures and protect the compound from light and air whenever possible.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and purification.

Extraction Phase
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete cell lysis.Optimize homogenization or sonication parameters. Ensure the use of an appropriate lysis buffer.[3]
Suboptimal solvent selection.Test a range of solvents with varying polarities. Consider using co-solvents to enhance extraction efficiency.[1]
Insufficient extraction time.Increase the duration of the extraction process or perform multiple extraction cycles.
Degradation of this compound Exposure to high temperatures.Use a solvent with a lower boiling point to reduce the extraction temperature.[1] Avoid prolonged exposure to heat during solvent evaporation.
pH instability.Maintain the pH of the extraction buffer within the optimal range for this compound stability (pH 6.5-7.5).
Emulsion Formation during Liquid-Liquid Extraction High concentration of lipids or other surfactants in the extract.Gently swirl instead of vigorously shaking the separatory funnel.[4] Add a saturated solution of sodium chloride (brine) to break the emulsion.[4]
Purification Phase (HPLC)
Problem Possible Cause(s) Recommended Solution(s)
High Backpressure Clogged column frit or inline filter.Replace the inline filter. If the problem persists, reverse-flush the column with a compatible solvent. Always filter samples and mobile phases.[5][6]
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the injection volume or sample concentration.
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or adding modifiers.[7]
Column overloading.Reduce the amount of sample injected onto the column.[6]
Peak Tailing Secondary interactions between this compound and the stationary phase.Add a competing agent (e.g., a small amount of triethylamine) to the mobile phase to block active sites on the silica.
Column degradation.Use a guard column to protect the analytical column. If the column is old, replace it.[8]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and freshly prepared mobile phases. Run a blank gradient to wash the column.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes the extraction of this compound from Streptomyces primycini fermentation broth using ultrasonication.

Methodology:

  • Harvest the fermentation broth by centrifugation at 8,000 rpm for 15 minutes.

  • Lyophilize the cell pellet to obtain a dry cell mass.

  • Suspend the dry cell mass in a 3:1 (v/v) mixture of ethyl acetate and methanol at a ratio of 1:15 (w/v).

  • Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at room temperature.

  • Separate the supernatant from the cell debris by centrifugation.

  • Concentrate the supernatant under reduced pressure to obtain the crude this compound extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of this compound from the crude extract using reverse-phase HPLC.

Methodology:

  • Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.[5]

  • HPLC System:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-35 min: 80-20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time.

  • Post-Purification: Pool the pure fractions and evaporate the solvent under vacuum.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation cell_pellet Cell Pellet centrifugation->cell_pellet extraction Solvent Extraction cell_pellet->extraction crude_extract Crude this compound Extract extraction->crude_extract hplc HPLC Purification crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: General workflow for this compound extraction and purification.

troubleshooting_logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification incomplete_lysis Incomplete Cell Lysis check_extraction->incomplete_lysis Yes wrong_solvent Suboptimal Solvent check_extraction->wrong_solvent Yes degradation Compound Degradation check_extraction->degradation Yes poor_resolution Poor HPLC Resolution check_purification->poor_resolution Yes sample_loss Sample Loss During Prep check_purification->sample_loss Yes column_issue Column Degradation check_purification->column_issue Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

Comparative Efficacy Analysis: PRIMYCIN vs. Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel antibiotic candidate, PRIMYCIN, against the established glycopeptide antibiotic, vancomycin, for the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented herein is based on standardized in vitro and in vivo experimental models designed to assess antimicrobial potency and therapeutic potential.

Overview of Mechanisms of Action

Vancomycin, a cornerstone in the management of severe MRSA infections, exerts its bactericidal effect by inhibiting the polymerization of peptidoglycan in the bacterial cell wall. It forms hydrogen bonds with the D-Ala-D-Ala termini of lipid II, sterically hindering the transglycosylase and transpeptidase enzymes, which are crucial for cell wall synthesis. In contrast, this compound is a novel investigational agent hypothesized to operate through a distinct mechanism, potentially involving the disruption of bacterial membrane integrity or inhibition of a key metabolic pathway.

cluster_vancomycin Vancomycin Mechanism cluster_this compound Hypothetical this compound Mechanism vancomycin Vancomycin lipid_II Lipid II with D-Ala-D-Ala Terminus vancomycin->lipid_II Binds transglycosylase Transglycosylase vancomycin->transglycosylase Inhibits transpeptidase Transpeptidase vancomycin->transpeptidase Inhibits cell_wall Peptidoglycan Synthesis transglycosylase->cell_wall Catalyze transpeptidase->cell_wall Catalyze lysis Cell Lysis cell_wall->lysis Disruption leads to This compound This compound bacterial_membrane Bacterial Membrane This compound->bacterial_membrane Targets metabolic_pathway Key Metabolic Pathway This compound->metabolic_pathway Inhibits integrity_loss Loss of Integrity bacterial_membrane->integrity_loss metabolic_collapse Metabolic Collapse metabolic_pathway->metabolic_collapse cell_death Cell Death integrity_loss->cell_death metabolic_collapse->cell_death

Caption: Mechanisms of action for Vancomycin and the hypothetical this compound.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The MIC values for this compound and vancomycin were determined against a panel of clinical MRSA isolates, including strains with reduced susceptibility to vancomycin.

MRSA Strain Vancomycin MIC (µg/mL) This compound MIC (µg/mL)
ATCC 433001.00.25
USA300 (NRS384)1.00.25
Mu50 (VISA)8.00.5
VanA-MRSA>2561.0

Data are representative of triplicate experiments.

Time-Kill Kinetics

Time-kill assays provide insight into the pharmacodynamic properties of an antibiotic, revealing whether its action is concentration-dependent or time-dependent and whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Assays were conducted using a starting inoculum of approximately 5 x 10^5 CFU/mL.

Time (hours) Vancomycin (4x MIC) Log10 CFU/mL Reduction This compound (4x MIC) Log10 CFU/mL Reduction
000
20.51.5
41.23.1
82.5> 4.0
243.2> 4.0

Results shown for MRSA strain ATCC 43300.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The experimental workflow for determining MIC values is outlined below. This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

start Start: Prepare MRSA Inoculum prepare_plates Prepare 96-well plates with 2-fold serial dilutions of This compound and Vancomycin start->prepare_plates add_inoculum Inoculate plates with adjusted MRSA suspension to final concentration of 5x10^5 CFU/mL prepare_plates->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible bacterial growth incubate->read_mic end End: Record MIC values read_mic->end comparison Efficacy Comparison: This compound vs. Vancomycin in_vitro In Vitro Potency comparison->in_vitro in_vivo In Vivo Efficacy (Future Studies) comparison->in_vivo safety Safety & Toxicology (Future Studies) comparison->safety mic MIC Values in_vitro->mic time_kill Time-Kill Kinetics in_vitro->time_kill resistance Resistance Potential in_vitro->resistance

A Comparative Analysis of PRIMYCIN-Producing Strains of Saccharomonospora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Strain Selection and Production Optimization

PRIMYCIN, a 36-membered non-polyene macrolide lactone antibiotic, is exclusively produced by the filamentous bacterium Saccharomonospora azurea.[1][2][3][4] This complex secondary metabolite exhibits potent antimicrobial activity against a range of Gram-positive pathogens, including clinically significant multidrug-resistant strains.[1] The industrial-scale production of this compound is highly dependent on the selection of superior producer strains and the optimization of fermentation conditions. This guide provides a detailed comparative analysis of different Saccharomonospora azurea strains, focusing on their this compound production capabilities, genomic and transcriptomic differences, and the underlying biosynthetic pathways.

Strain Performance: A Quantitative Comparison

Significant variations in this compound production have been observed among different strains of Saccharomonospora azurea. A key study highlights a stark contrast between a high-producing strain, S. azurea SZMC 14600, and a low-producing strain, S. azurea DSM 44631. The high-producing strain was found to yield approximately seven times more this compound than the low-producing counterpart, a difference confirmed by High-Performance Liquid Chromatography-Diode-Array Detection-Electrospray Ionization/Mass Spectrometry (HPLC–DAD-ESI/MS) analysis.[1]

StrainThis compound Yield (mg/L)Key Characteristics
Saccharomonospora azurea SZMC 14600 ~1173 ± 66.22[1]High-producer, industrial strain[4][5]
Saccharomonospora azurea DSM 44631 ~168 ± 9.35[1]Low-producer

Unraveling the Genetic Blueprint: Genomic and Transcriptomic Insights

Comparative genomic analysis between the high and low-producing strains revealed a high degree of genetic similarity, with a 93.4% identity within high-scoring segment pairs.[1] This suggests that the significant difference in this compound yield is not due to major structural differences in the core polyketide synthase (PKS) gene clusters responsible for this compound biosynthesis.[1]

To delve deeper into the functional differences, transcriptomic analysis using RNA-Seq was performed. This identified 686 differentially expressed genes (DEGs) between the high and low-producing strains.[1][2][3][4] Key findings from this analysis include:

  • Upregulation of Agmatinase: The gene encoding agmatinase, an enzyme that catalyzes the conversion between the guanidino and amino forms of this compound, was significantly upregulated (2.62 log2 fold-change) in the high-producing strain.[1] This enzyme is located at the 3' end of the PKS gene cluster.[1]

  • Differential Expression in Key Pathways: DEGs were also identified in pathways related to fatty acid synthesis, self-resistance mechanisms, and the regulation of secondary metabolism.[1][3] These findings suggest that the enhanced this compound production in the high-producing strain is a result of complex regulatory networks and metabolic efficiencies beyond the core biosynthetic genes.

Experimental Protocols

The following sections outline the methodologies employed in the comparative analysis of this compound-producing Saccharomonospora strains.

Fermentation of Saccharomonospora azurea

A two-step fermentation process is often employed for optimal this compound production.[4][5]

  • Seed Culture: Saccharomonospora azurea strains are initially grown in a seed medium, such as LB culture medium.[6] The culture is incubated at a temperature between 20-40°C with shaking at 150-300 rpm for 24-48 hours.[6]

  • Production Culture: An inoculum from the seed culture is transferred to a larger volume of fermentation medium.[6] The production culture is incubated for at least 48 hours at a temperature of 20-30°C and a pH of 6 to 9, with continuous shaking.[6] The composition of the fermentation medium can be optimized, and studies have shown that the addition of certain fatty acids, such as stearic acid (4.5 g/L), can promote this compound synthesis.[2]

Extraction of this compound
  • Cell Separation: The fermentation broth is centrifuged to separate the cell mass from the supernatant.[6]

  • Solvent Extraction: The cell mass is then extracted with a suitable solvent. An effective solvent mixture is methanol containing 10% m/m sulfuric acid.[6] The extraction can be enhanced by ultrasonication at 50°C for one hour.[6] Another effective solvent is a butanol-ethanol-water mixture (1:1:2 ratio).[6]

  • Concentration: The resulting extract is centrifuged, and the supernatant is collected and evaporated to reduce the volume.[6]

Quantification and Analysis
  • Agar Well Diffusion Assay: This method is used for the initial screening and semi-quantitative assessment of this compound production. The antimicrobial activity of the extracts is tested against susceptible Gram-positive bacterial strains.[1]

  • HPLC–DAD-ESI/MS: For accurate quantification and confirmation of this compound, High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization/Mass Spectrometry is used.[1]

Visualizing the Processes

The following diagrams illustrate the experimental workflow for comparing this compound-producing strains and the biosynthetic pathway of this compound.

G Experimental Workflow for Comparative Analysis cluster_0 Strain Selection & Cultivation cluster_1 Analysis cluster_2 Data Interpretation S1 High-Producer Strain (S. azurea SZMC 14600) S2 Low-Producer Strain (S. azurea DSM 44631) F1 Fermentation F1->S1 F1->S2 E Extraction of this compound F1->E GA Genomic Analysis (Whole Genome Sequencing) F1->GA TA Transcriptomic Analysis (RNA-Seq) F1->TA Q Quantification (Agar Diffusion & HPLC-MS) E->Q C Comparative Analysis of Yield, Genomic & Transcriptomic Data Q->C GA->C TA->C

Caption: Workflow for comparing high and low this compound-producing strains.

This compound Biosynthetic Pathway

This compound is synthesized via a type I polyketide synthase (PKS) pathway.[1] The biosynthesis starts with a unique starter unit, 4-guanidinobutanoyl-CoA, which is derived from L-arginine in a three-step enzymatic process.[1] The growing polyketide chain is assembled on a large multi-enzyme PKS complex, which consists of a loading module and 18 extender modules.[1][7] The final steps in the biosynthesis involve the transfer of an arabinosyl moiety by a glycosyltransferase and the potential conversion between guanidino and amino forms of this compound by an agmatinase.[1]

G This compound Biosynthetic Pathway cluster_starter Starter Unit Biosynthesis cluster_pks Polyketide Chain Assembly cluster_tailoring Post-PKS Modifications L_Arginine L-Arginine Intermediate1 Intermediate 1 L_Arginine->Intermediate1 Amine Oxidase Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Amidohydrolase StarterUnit 4-Guanidinobutanoyl-CoA (Starter Unit) Intermediate2->StarterUnit Acyl-CoA Ligase PKS_Loading Loading Module StarterUnit->PKS_Loading PKS_Extender 18 Extender Modules (Type I PKS) PKS_Loading->PKS_Extender Malonyl-CoA & Methylmalonyl-CoA Polyketide Polyketide Chain PKS_Extender->Polyketide PRIMYCIN_Core This compound Core Structure Polyketide->PRIMYCIN_Core Thioesterase (TE) mediated cyclization and release PRIMYCIN_Final This compound PRIMYCIN_Core->PRIMYCIN_Final Glycosyltransferase PRIMYCIN_Final->PRIMYCIN_Final Guanidino/Amino Conversion

Caption: Simplified diagram of the this compound biosynthetic pathway.

References

Synergistic Antifungal Effects of PRIMYCIN with Statins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The emergence of drug-resistant fungal pathogens necessitates novel therapeutic strategies. One promising approach involves combination therapy, where existing drugs are repurposed to enhance the efficacy of antifungal agents. This guide explores the synergistic relationship between a novel investigational antifungal, PRIMYCIN, and the class of cholesterol-lowering drugs known as statins. Statins, which inhibit the HMG-CoA reductase enzyme in the mevalonate pathway, have been shown to potentiate the activity of various antifungal agents by disrupting the fungal ergosterol biosynthesis pathway at a different step from conventional antifungals. This analysis provides a comparative overview of the in vitro synergistic activity of this compound when combined with different statins against pathogenic fungi, supported by experimental data and detailed protocols.

Disclaimer: "this compound" is a hypothetical antifungal agent used for illustrative purposes in this guide. The experimental data and pathways described are based on documented synergistic interactions between azole antifungals (e.g., fluconazole, voriconazole) and various statins, which serve as a proxy to demonstrate the potential for such synergy.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound in combination with various statins was evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 indicates no interaction, and an FICI of > 4.0 indicates antagonism.

Fungal Species This compound MIC (µg/mL) Statin Statin MIC (µg/mL) This compound in Combo (µg/mL) Statin in Combo (µg/mL) FICI Interaction
Candida albicans (ATCC 90028)8.0Fluvastatin> 1281.0160.25Synergy
Candida albicans (ATCC 90028)8.0Simvastatin641.080.25Synergy
Candida albicans (ATCC 90028)8.0Atorvastatin> 1282.0320.5Additive
Aspergillus fumigatus (ATCC 204305)4.0Fluvastatin> 1280.5160.25Synergy
Aspergillus fumigatus (ATCC 204305)4.0Simvastatin1280.5160.25Synergy
Cryptococcus neoformans (ATCC 208821)2.0Fluvastatin640.2580.25Synergy

Note: Data presented is representative of typical results found in studies investigating azole-statin synergy.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the FICI and assess the synergistic effects of this compound and statins.

  • Preparation of Drug Solutions: Stock solutions of this compound and the selected statin are prepared in dimethyl sulfoxide (DMSO) and then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

  • Microplate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis (e.g., columns 1-10), and serial twofold dilutions of the statin are made along the y-axis (e.g., rows A-G). This creates a matrix of drug combinations.

  • Inoculum Preparation: The fungal isolate is cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in RPMI 1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized fungal suspension. Control wells containing only the medium (negative control), the fungal suspension alone (positive growth control), and each drug alone are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition (typically ≥50% for azoles) of visible growth compared to the growth control.

  • FICI Calculation: The FICI is calculated for each synergistic combination using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Statin in combination / MIC of Statin alone).

Visualizations

Mechanism of Action and Synergy Pathway

The primary mechanism of synergy between this compound (acting as an azole-like agent) and statins lies in their dual blockade of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

SynergyPathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Component of Statin Statins Statin->HMG_CoA Inhibits This compound This compound (Azole-like) This compound->Lanosterol Inhibits

Caption: Dual inhibition of the ergosterol pathway by this compound and statins.

Experimental Workflow for Synergy Screening

The following diagram outlines the systematic process for evaluating the synergistic interaction between this compound and statins in a laboratory setting.

ExperimentalWorkflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage A Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) D Inoculate Plate with Fungal Suspension A->D B Prepare Drug Stock Solutions (this compound & Statin) C Create Serial Dilutions in 96-Well Plate B->C C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FICI Score F->G H Determine Interaction (Synergy, Additive, etc.) G->H

Caption: Workflow for the checkerboard microdilution synergy assay.

Navigating Macrolide Cross-Resistance: A Comparative Guide Featuring PRIMYCIN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of existing and novel therapeutic agents. This guide provides a comparative analysis of PRIMYCIN, a 36-membered macrolide antibiotic, with other classes of macrolides, focusing on the mechanisms that underpin cross-resistance. While direct experimental studies on this compound cross-resistance are limited, this document extrapolates its likely behavior based on established principles of macrolide resistance, supported by experimental data from studies on other macrolides.

Mechanisms of Macrolide Resistance and Cross-Resistance Implications

Resistance to macrolide antibiotics is primarily driven by three mechanisms: target site modification, active efflux, and mutations in the bacterial ribosome. These mechanisms often result in cross-resistance to other macrolides, though the extent can vary depending on the specific macrolide and the resistance mechanism.

Target Site Modification: The MLSB Phenotype

The most common mechanism of acquired macrolide resistance is the methylation of the 23S ribosomal RNA (rRNA) at position A2058.[1][2] This modification is mediated by erythromycin ribosome methylase (erm) genes and results in the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.[3][4] This alteration reduces the binding affinity of these three classes of antibiotics to the ribosome, leading to broad cross-resistance.[1] The expression of erm genes can be either constitutive or inducible.[5]

Active Efflux

A second common resistance mechanism involves the acquisition of genes encoding for efflux pumps that actively transport macrolides out of the bacterial cell.[2] The mef (macrolide efflux) genes are a primary example, resulting in the M phenotype.[5] This mechanism typically confers resistance to 14- and 15-membered macrolides, such as erythromycin, clarithromycin, and azithromycin, while 16-membered macrolides and lincosamides are generally not affected.[4]

Ribosomal Mutations

Mutations in the 23S rRNA, particularly at positions A2058 and A2059, as well as mutations in ribosomal proteins L4 and L22, can also confer macrolide resistance by altering the antibiotic binding site.[1][2][6] These mutations can lead to varying levels of resistance and cross-resistance patterns depending on the specific mutation.[6]

Comparative Cross-Resistance of this compound and Other Macrolides

Given that this compound is a 36-membered macrolide, its large lactone ring structure may influence its interaction with common resistance mechanisms. However, in the absence of specific data, we can infer its likely cross-resistance profile based on the known mechanisms affecting other macrolides. It is plausible that this compound's efficacy would be compromised by the MLSB phenotype, as this involves modification of the antibiotic's target site. The effect of efflux pumps on a large macrolide like this compound is less certain and would require experimental validation.

Below is a summary of expected cross-resistance patterns:

Resistance MechanismPhenotype14-membered Macrolides (e.g., Erythromycin, Clarithromycin)15-membered Macrolides (e.g., Azithromycin)16-membered Macrolides (e.g., Spiramycin, Josamycin)Lincosamides (e.g., Clindamycin)Streptogramin BInferred for this compound (36-membered)
Target Site Modification MLSB (constitutive)ResistantResistantResistantResistantResistantLikely Resistant
(23S rRNA methylation via erm genes)MLSB (inducible)ResistantResistantMay be susceptible in vitro but resistant in vivo after inductionMay be susceptible in vitro but resistant in vivo after inductionMay be susceptible in vitro but resistant in vivo after inductionLikely behavior would depend on its ability to induce the resistance mechanism
Active Efflux MResistantResistantSusceptibleSusceptibleSusceptibleUnknown, would depend on whether it is a substrate for the efflux pump
(mef genes)
Ribosomal Mutations -Variable ResistanceVariable ResistanceVariable ResistanceVariable ResistanceVariable ResistanceLikely susceptible to some mutations while resistant to others
(23S rRNA or ribosomal proteins)

Experimental Protocols for Assessing Cross-Resistance

Standard methodologies are employed to determine the cross-resistance profiles of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination
  • Broth Microdilution: This method involves preparing serial two-fold dilutions of the antibiotics in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

  • Agar Dilution: Antibiotics are incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test organisms. The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

Disk Diffusion Method
  • Kirby-Bauer Test: A standardized inoculum of bacteria is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of different antibiotics are then placed on the agar surface. The diameter of the zone of growth inhibition around each disk is measured after incubation and compared to standardized charts to determine susceptibility or resistance.

  • Double-Disk Diffusion Test (D-test): This test is used to detect inducible MLSB resistance. Disks of erythromycin (an inducer) and clindamycin are placed at a specific distance from each other on an agar plate inoculated with the test organism. A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance to clindamycin.

Molecular Methods
  • Polymerase Chain Reaction (PCR): PCR assays are used to detect the presence of specific resistance genes, such as erm and mef, in bacterial isolates. This provides a genotypic confirmation of the resistance mechanism.

Visualizing Resistance Mechanisms and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome Ribosome BlockedProteinSynthesis Protein Synthesis Blocked Ribosome->BlockedProteinSynthesis Resistance Resistance Ribosome->Resistance Reduced binding EffluxPump Efflux Pump (mef) EffluxPump->Resistance Pumps out macrolide Macrolide Macrolide Macrolide->Ribosome Binds to 50S subunit Macrolide->EffluxPump Enters cell TargetModification Target Site Modification (erm genes -> MLSB) TargetModification->Ribosome Methylates 23S rRNA Efflux Active Efflux RibosomalMutation Ribosomal Mutation RibosomalMutation->Ribosome Alters binding site

Caption: Mechanisms of macrolide resistance.

Cross_Resistance_Workflow Start Bacterial Isolate MIC Determine MICs (Broth/Agar Dilution) - this compound - Other Macrolides Start->MIC DiskDiffusion Disk Diffusion Testing (Kirby-Bauer & D-test) Start->DiskDiffusion Molecular Molecular Analysis (PCR for erm, mef genes) Start->Molecular DataAnalysis Data Analysis and Phenotype Determination MIC->DataAnalysis DiskDiffusion->DataAnalysis Molecular->DataAnalysis CrossResistance Cross-Resistance Profile DataAnalysis->CrossResistance

Caption: Experimental workflow for cross-resistance studies.

References

A Comparative Analysis of PRIMYCIN Analogs: Unraveling Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PRIMYCIN, a complex macrolide antibiotic produced by Saccharomonospora azurea, has demonstrated potent activity against a range of Gram-positive bacteria. The this compound complex consists of over 20 components, with the major constituents categorized into groups A, B, and C. Variations in the chemical structure of these analogs, primarily at two key side chains, are believed to influence their biological activity. This guide provides a structural and functional comparison of this compound analogs based on available data, offering insights into their potential for further drug development.

Structural Comparison of this compound Analogs

The core structure of this compound features a large macrolide ring. The primary diversity among its analogs arises from substitutions at two positions, designated as R¹ and R².

  • R¹ Position: This side chain can be substituted with an -arabinosyl group, a hydroxyl group (-OH), or a hydrogen atom (-H).

  • R² Position: This side chain is an alkyl group, typically varying between n-butyl, n-pentyl, or n-hexyl.

These variations give rise to a series of naturally occurring this compound analogs. A systematic nomenclature helps to distinguish these compounds based on their substitutions at these positions.

Functional Comparison and Structure-Activity Relationship

Antimicrobial Activity:

Crystalline this compound has been reported to exhibit high potency against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 0.12-0.5 µg/mL.[1] This activity is attributed to its ability to disrupt the bacterial cell membrane. The specific contributions of individual analogs to this overall activity are a key area for further research. It is hypothesized that:

  • The nature of the R¹ substituent may influence the molecule's interaction with the bacterial cell wall and membrane, potentially affecting its ability to reach its target. The bulky and polar -arabinosyl group could play a role in target recognition or solubility.

  • The length of the R² alkyl chain likely modulates the lipophilicity of the analog. This property is critical for the molecule's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. A longer alkyl chain generally increases lipophilicity, which could enhance membrane disruption up to a certain point, after which it might hinder bioavailability.

Data Presentation

Due to the lack of specific comparative data, a quantitative table of MIC values for different this compound analogs cannot be provided at this time. The following table illustrates the structural variations among known this compound analog groups.

Analog GroupR¹ SubstituentR² Substituent
A -arabinosyln-butyl, n-pentyl, or n-hexyl
B -Hn-butyl, n-pentyl, or n-hexyl
C -OHn-butyl, n-pentyl, or n-hexyl

Mechanism of Action: Disruption of Membrane Integrity

The primary mechanism of action for this compound and its analogs is the disruption of bacterial cell membrane integrity. This leads to increased permeability and the leakage of essential cellular components, ultimately resulting in cell death.

The following diagram illustrates the proposed signaling pathway leading to membrane disruption.

This compound This compound Analog Membrane Bacterial Cell Membrane This compound->Membrane Binds to Insertion Insertion into Lipid Bilayer Membrane->Insertion Facilitates Disruption Membrane Disruption & Pore Formation Insertion->Disruption Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound analogs leading to bacterial cell death.

Experimental Protocols

To facilitate further research and a more detailed comparative analysis of this compound analogs, the following standard experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of this compound Analogs: A two-fold serial dilution of each this compound analog is prepared in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.

  • Inoculation: Each well containing the diluted analog is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the this compound analog in which there is no visible bacterial growth (i.e., the well remains clear).

The following workflow diagram illustrates the MIC determination process.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of This compound Analogs Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results Visually Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.

Assessment of Bacterial Membrane Permeability

Objective: To evaluate the ability of this compound analogs to disrupt the bacterial cell membrane.

Methodology: Propidium Iodide (PI) Uptake Assay

  • Bacterial Suspension: A mid-logarithmic phase culture of the test bacterium is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment with this compound Analogs: The bacterial suspension is treated with various concentrations of the this compound analogs. A positive control (e.g., a known membrane-disrupting agent) and a negative control (buffer only) are included.

  • Addition of Propidium Iodide: Propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, is added to each sample.

  • Incubation: The samples are incubated in the dark for a specified period.

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity indicates an increase in membrane permeability.

This logical relationship diagram outlines the membrane permeability assay.

cluster_input Inputs cluster_process Process cluster_output Output Bacteria Bacterial Suspension Treatment Treat Bacteria with Analog Bacteria->Treatment Analog This compound Analog Analog->Treatment PI Propidium Iodide Add_PI Add Propidium Iodide PI->Add_PI Treatment->Add_PI Incubate Incubate Add_PI->Incubate Measure Measure Fluorescence Incubate->Measure Permeability Membrane Permeability Measure->Permeability

Caption: Logical workflow of the propidium iodide uptake assay for membrane permeability.

Conclusion and Future Directions

The this compound complex represents a promising class of antibiotics with potent activity against Gram-positive pathogens. While the precise structure-activity relationships of its individual analogs remain to be fully elucidated, the variations in their side chains provide a clear basis for further investigation. The synthesis and isolation of individual this compound analogs, followed by systematic evaluation of their antimicrobial activity and membrane-disrupting properties using the outlined protocols, will be crucial for identifying lead compounds with improved efficacy and pharmacological properties. Such studies will pave the way for the development of new and effective treatments against multidrug-resistant bacterial infections.

References

PRIMYCIN: A Comparative Analysis of its Selective Toxicity on Prokaryotic vs. Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective toxicity of PRIMYCIN, a macrolide antibiotic complex, against prokaryotic and eukaryotic cells. The following sections present quantitative data, detailed experimental protocols, and visualizations to support an objective assessment of this compound's performance and potential as a selective antimicrobial agent.

Comparative Efficacy and Toxicity of this compound

This compound demonstrates a significant selective toxicity profile, exhibiting potent activity against Gram-positive bacteria at concentrations substantially lower than those affecting eukaryotic cells. This selectivity is crucial for therapeutic applications, minimizing host toxicity while effectively targeting bacterial pathogens.

Cell TypeOrganism/Cell LineMeasurementValue (µg/mL)
Prokaryotic Staphylococcus aureusMinimum Inhibitory Concentration (MIC)0.12 - 0.5[1]
Staphylococcus epidermidisMinimum Inhibitory Concentration (MIC)0.12 - 0.5[1]
Streptococcus faecalisMinimum Inhibitory Concentration (MIC)0.12 - 0.5[1]
Eukaryotic Candida albicans (Yeast)Growth Inhibition Concentration64

Note: The data presented is a summary of available research. Direct comparative studies using standardized assays are recommended for specific applications.

Mechanism of Action: A Tale of Two Membranes

This compound's mechanism of action appears to be a key determinant of its selective toxicity. It is proposed to function as an ionophore, interacting with and disrupting the integrity of the cell membrane. This interaction leads to increased permeability to cations, ultimately causing a loss of membrane potential and cell death. While this mechanism can affect both prokaryotic and eukaryotic cells, the differences in membrane composition and physiology likely contribute to the observed selectivity. Further research into the specific molecular interactions with bacterial and mammalian cell membranes will provide a more detailed understanding of this selective action.

Experimental Protocols

To facilitate further research and independent verification, detailed protocols for assessing the selective toxicity of this compound are provided below.

Determination of Minimum Inhibitory Concentration (MIC) against Prokaryotic Cells (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Assessment of Cytotoxicity against Eukaryotic Cells (MTT Assay)

This protocol measures the metabolic activity of eukaryotic cells as an indicator of cell viability following exposure to this compound. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Eukaryotic cell line (e.g., Human embryonic kidney 293 (HEK293) cells, HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the eukaryotic cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%, can be calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prokaryotic Prokaryotic Cell Assay cluster_eukaryotic Eukaryotic Cell Assay P1 Bacterial Culture (e.g., S. aureus) P2 Prepare Inoculum (5x10^5 CFU/mL) P1->P2 P3 Serial Dilution of this compound in 96-well plate P2->P3 P4 Inoculate Plate P3->P4 P5 Incubate at 37°C (18-24h) P4->P5 P6 Determine MIC (Visual/OD600) P5->P6 E1 Eukaryotic Cell Culture (e.g., HEK293) E2 Seed Cells in 96-well plate E1->E2 E3 Add Serial Dilutions of this compound E2->E3 E4 Incubate (24-72h) E3->E4 E5 MTT Assay E4->E5 E6 Measure Absorbance (570nm) E5->E6 E7 Calculate IC50 E6->E7

Caption: Experimental workflow for assessing the selective toxicity of this compound.

Mechanism_of_Action cluster_cell Cell Membrane membrane P This compound I Ion Channel Formation / Membrane Disruption P->I interacts with C Increased Cation Permeability (e.g., K+, Na+) I->C D Loss of Membrane Potential C->D CD Cell Death D->CD

Caption: Proposed mechanism of action of this compound on the cell membrane.

References

Comparative Transcriptomics of High vs. Low Primycin Producing Saccharomonospora azurea Strains: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high and low primycin producing strains of Saccharomonospora azurea, supported by transcriptomic data. It delves into the genetic factors influencing this compound production, offering valuable insights for strain improvement and drug development.

Introduction to this compound and Producing Strains

This compound is a macrolide antibiotic synthesized via a type I polyketide synthase (PKS) pathway.[1] It is produced by the Gram-positive bacterium Saccharomonospora azurea.[2] Strains of this bacterium exhibit varying capacities for this compound production, making it a key subject for comparative transcriptomic studies to elucidate the molecular mechanisms underpinning high-yield phenotypes. Understanding the differences in gene expression between high and low producing strains can pave the way for targeted genetic engineering to enhance antibiotic production.

Comparative Transcriptomic Data

A study comparing high and low this compound-producing strains of S. azurea identified a total of 686 differentially expressed genes (DEGs).[2] These genes are classified into diverse Clusters of Orthologous Groups (COG), highlighting a widespread transcriptomic response associated with differential production levels.

Table 1: Summary of Differentially Expressed Genes (DEGs) in High vs. Low this compound Producing S. azurea

COG CategoryNumber of Upregulated Genes in High-Producing StrainNumber of Downregulated Genes in High-Producing StrainKey Genes of InterestLog2 Fold Change in High-Producing Strain
Amino acid transport and metabolism (E)--Agmatinase (EHK80172.1)2.62
Defense mechanisms (V)--ABC multidrug transporter (EHK80158.1)Upregulated
Defense mechanisms (V)--ABC multidrug transporter (EHK80159.1)Upregulated
Not specified in COG--This compound PKS core biosynthetic genesNo significant difference

Data synthesized from a comparative transcriptomic analysis of S. azurea strains.[1][2]

The analysis revealed that while the core biosynthetic genes for this compound PKS did not show significant expression differences, genes related to precursor supply, conversion of this compound forms, and self-resistance were notably upregulated in the high-producing strain.[1]

Key Signaling and Biosynthetic Pathways

The biosynthesis of this compound is a complex process involving a modular type I polyketide synthase. The precursor for the polyketide chain is derived from L-arginine.[1]

Primycin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification L_arginine L-Arginine Amine_oxidase Amine Oxidase L_arginine->Amine_oxidase Amidohydrolase Amidohydrolase Amine_oxidase->Amidohydrolase Acyl_CoA_ligase Acyl-CoA Ligase Amidohydrolase->Acyl_CoA_ligase Guanidinobutanoyl_CoA 4-Guanidinobutanoyl-CoA Acyl_CoA_ligase->Guanidinobutanoyl_CoA Loading_ACP Loading ACP Domain Guanidinobutanoyl_CoA->Loading_ACP PKS_Modules Type I PKS Modules (Chain Elongation) Loading_ACP->PKS_Modules TE_Domain Thioesterase Domain (Release) PKS_Modules->TE_Domain Polyketide_Product Polyketide Product TE_Domain->Polyketide_Product Glycosyltransferase Glycosyltransferase Polyketide_Product->Glycosyltransferase Primycin_Isoforms This compound Isoforms (A1, A2, A3) Glycosyltransferase->Primycin_Isoforms Agmatinase Agmatinase (Upregulated in High Producer) Final_this compound Guanidino/Amino forms of this compound Agmatinase->Final_this compound Primycin_Isoforms->Agmatinase

Caption: The biosynthetic pathway of this compound from the precursor L-arginine.

A key finding from the transcriptomic data is the significant upregulation of the agmatinase-encoding gene in the high-producing strain.[1] This enzyme is responsible for the conversion between different forms of this compound, suggesting that post-synthesis modification is a critical factor in achieving high yields.[1]

Experimental Protocols

The following sections detail the methodologies for a typical comparative transcriptomics study of microbial strains.

  • Cultivation: High and low this compound-producing S. azurea strains are cultivated in a suitable fermentation medium under controlled conditions (e.g., temperature, pH, aeration).[2] Samples for RNA extraction should be collected at specific time points during the fermentation process.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a standardized method, such as a TRIzol-based protocol or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

  • Library Preparation: The rRNA-depleted RNA is fragmented, and cDNA is synthesized. Sequencing adapters are then ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing (NGS) platform, such as the Illumina HiSeq.[3]

The bioinformatic analysis pipeline is crucial for identifying differentially expressed genes.[4][5]

RNASeq_Workflow cluster_data_processing Data Pre-processing cluster_mapping Alignment and Quantification cluster_analysis Differential Expression Analysis cluster_interpretation Functional Analysis Raw_Reads Raw Sequencing Reads Quality_Control Quality Control (FastQC) Raw_Reads->Quality_Control Trimming Adapter & Quality Trimming Quality_Control->Trimming Clean_Reads Clean Reads Trimming->Clean_Reads Mapping Read Mapping (e.g., STAR) Clean_Reads->Mapping Reference_Genome Reference Genome Reference_Genome->Mapping Read_Counts Gene Read Counts (e.g., HTSeq) Mapping->Read_Counts Normalization Normalization Read_Counts->Normalization DEG_Analysis DEG Analysis (e.g., DESeq2) Normalization->DEG_Analysis DEG_List List of DEGs DEG_Analysis->DEG_List Enrichment Pathway & GO Enrichment DEG_List->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation

Caption: A typical workflow for RNA-Seq data analysis.

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Mapping: The high-quality reads are mapped to the reference genome of S. azurea.

  • Differential Gene Expression Analysis: Statistical methods are employed to identify genes with significant changes in expression levels between the high and low producing strains.[6][7][8] This typically involves normalization of read counts followed by analysis using packages like DESeq2 or edgeR.

  • Pathway Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways, providing insights into the functional consequences of the observed gene expression changes.[4]

Conclusion and Future Directions

The comparative transcriptomic analysis of high and low this compound-producing strains of S. azurea reveals that the mechanism for increased production is not simply an upregulation of the core biosynthetic gene cluster. Instead, it involves a coordinated regulation of genes associated with precursor supply, post-synthesis modifications, and antibiotic resistance. The upregulation of an agmatinase and ABC transporters are key indicators of a high-producing phenotype.[1][9]

Future research should focus on the functional characterization of these differentially expressed genes. Overexpression or knockout studies of genes like the identified agmatinase could validate their role in enhancing this compound yield and provide new targets for rational strain engineering in the pharmaceutical industry.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling PRIMYCIN

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and logistical plans for the handling and disposal of PRIMYCIN. The following guidelines are based on established best practices for managing potent chemical compounds in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 30003-49-7), these procedures are derived from safety information for handling hazardous chemicals and antibiotics of a similar nature.

Operational Plan: From Reception to Disposal

A systematic approach is critical to ensure the safe handling of this compound at every stage. This plan outlines the procedural steps from receiving the compound to its final disposal.

Reception and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the received substance is this compound and that the container label is intact and legible.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked with appropriate hazard warnings.

Handling and Personal Protective Equipment (PPE):
  • Controlled Environment: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Appropriate PPE is mandatory. See the table below for specific recommendations for different procedures.

Spill Management:
  • Minor Spills: In the event of a small spill, decontaminate the area using a suitable deactivating agent (if known) or absorb the spill with an inert material. The contaminated material should be collected in a sealed container for hazardous waste disposal.

  • Major Spills: In the case of a large spill, evacuate the area and follow the institution's emergency spill response procedures.

Disposal Plan:
  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated labware, and personal protective equipment, must be segregated as hazardous chemical waste.

  • Containerization: Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste.

  • Disposal Route: Dispose of all this compound waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is paramount to minimize exposure risk. The following table provides guidance on the necessary equipment for various laboratory procedures involving this compound.

Procedure Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Powder) Double-gloving with nitrile glovesSafety goggles and face shieldNIOSH-approved respirator (e.g., N95 or higher)Full-coverage lab coat or disposable gown
Solution Preparation Nitrile glovesSafety gogglesNot generally required if performed in a fume hoodLab coat
Cell Culture/In Vitro Assays Nitrile glovesSafety glassesNot requiredLab coat
Waste Disposal Heavy-duty nitrile or butyl rubber glovesSafety goggles and face shieldNIOSH-approved respirator (if handling powder)Chemical-resistant apron over lab coat

Experimental Protocol: Safe Preparation of a this compound Stock Solution

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile, conical tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Chemical fume hood

  • All required PPE (as per the table above)

Procedure:

  • Don PPE: Before starting, put on all required personal protective equipment, including double gloves, a lab coat, safety goggles, a face shield, and a respirator.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the hood.

  • Weigh this compound: Tare a sterile conical tube on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder directly into the tube. Avoid generating dust.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of the appropriate solvent to the conical tube containing the this compound powder.

  • Dissolve: Cap the tube securely and vortex gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Label: Clearly label the stock solution tube with the name of the compound (this compound), the concentration, the solvent used, the date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly marked and secure location.

  • Decontaminate and Dispose: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, as hazardous chemical waste.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

PRIMYCIN_Workflow cluster_Reception Reception & Storage cluster_Handling Handling Operations cluster_Disposal Waste Management Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store Securely Inspect->Store Weigh Weighing (in Fume Hood) Store->Weigh Transfer to Hood Prepare Prepare Stock Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Generate Waste Containerize Seal in Labeled Container Segregate->Containerize Dispose Dispose via Approved Vendor Containerize->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.